molecular formula C33H47NO4 B561891 Fmoc-erythro-Sphingosine CAS No. 56607-19-3

Fmoc-erythro-Sphingosine

Cat. No.: B561891
CAS No.: 56607-19-3
M. Wt: 521.742
InChI Key: GCNQQIYQAZKODL-MLXMVAJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-erythro-Sphingosine is a protected derivative of the bioactive sphingolipid, sphingosine. Sphingosine serves as the fundamental backbone for all complex sphingolipids, a class of lipids crucial for cellular membrane structure and as potent signaling molecules that regulate critical processes including cell growth, senescence, and apoptosis . The strategic introduction of the Fluorenylmethoxycarbonyl (Fmoc) protecting group enhances the compound's utility in synthetic chemistry and biochemical research. This compound is characterized as a selective inhibitor of protein kinase C (PKC) activity. It has been demonstrated to effectively inhibit phorbol dibutyrate binding in vitro, specifically in human platelets, indicating a direct interaction with the PKC signaling pathway . Its selectivity profile is a key research feature, as it does not inhibit protein kinase A (PKA) or myosin light-chain kinase, making it a valuable tool for disentangling specific PKC-mediated effects in complex cellular signaling networks . Furthermore, Fmoc-erythro-Sphingosine inhibits calmodulin-dependent enzymes, broadening its applicability for studying calcium-signaling pathways and their cross-talk with lipid signaling . Researchers utilize this compound to probe the intricate "sphingolipid rheostat," a critical balance where sphingosine and ceramide often promote apoptosis, while their metabolite, sphingosine-1-phosphate (S1P), drives proliferation and survival . By modulating sphingosine availability and function, this reagent helps elucidate fundamental mechanisms in fields ranging from cancer biology to immunology.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[(E,2S,3R)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H47NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-23-32(36)31(24-35)34-33(37)38-25-30-28-21-17-15-19-26(28)27-20-16-18-22-29(27)30/h14-23,30-32,35-36H,2-13,24-25H2,1H3,(H,34,37)/b23-14+/t31-,32+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNQQIYQAZKODL-MLXMVAJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H47NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30747815
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

521.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56607-19-3
Record name (9H-Fluoren-9-yl)methyl [(2S,3R,4E)-1,3-dihydroxyoctadec-4-en-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30747815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Fmoc-erythro-sphingosine chemical structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Fmoc-erythro-Sphingosine Advanced Reagents for Solid-Phase Sphingolipid Synthesis

Executive Summary

This technical guide details the physicochemical identity, synthetic utility, and handling protocols for N-Fmoc-D-erythro-sphingosine , a critical building block in the total synthesis of complex sphingolipids (ceramides, sphingomyelins, gangliosides). Unlike the acid-labile Boc protecting group, the base-labile Fmoc (9-fluorenylmethyloxycarbonyl) group allows for orthogonal protection strategies, enabling the elongation of glycan chains on the C1-hydroxyl group under acidic glycosylation conditions without compromising the amine protection.

Part 1: Physicochemical Identity

Fmoc-erythro-sphingosine is the N-protected derivative of the naturally occurring long-chain base D-erythro-sphingosine. Its stereochemistry ((2S, 3R, 4E)) is essential for biological activity, as the L-threo isomers are generally biologically inert or act as inhibitors.

Chemical Specifications
PropertySpecification
Chemical Name N-(9-Fluorenylmethoxycarbonyl)-D-erythro-sphingosine
IUPAC Name (9H-fluoren-9-yl)methyl N-[(1,3-dihydroxy-4-octadecen-2-yl)]carbamate
Molecular Formula C₃₃H₄₇NO₄
Molecular Weight 521.73 g/mol
Parent CAS 123-78-4 (Free Base D-erythro-sphingosine)
Solubility Soluble in MeOH, CH₂Cl₂, DMSO, DMF; Insoluble in water.[1][2][3][4][5][6]
pKa ~11.5 (Carbamate NH - estimated)
Appearance White to off-white waxy solid
Structural Topology (Graphviz)

The following diagram illustrates the connectivity of the Fmoc protecting group to the sphingoid base, highlighting the free hydroxyls available for functionalization.

FmocSphingosine Fmoc Fmoc Group (Base Labile Shield) Amine N-2 Position (Carbamate Linkage) Fmoc->Amine Protects Backbone Sphingoid Backbone (C18 Chain) Amine->Backbone Attached at C2 Hydroxyls Free Hydroxyls (C1-OH & C3-OH) Backbone->Hydroxyls Functional Sites Tail Hydrophobic Tail (C4-C5 Trans Double Bond) Backbone->Tail Lipid Anchor

Caption: Structural connectivity of Fmoc-erythro-sphingosine showing the N-terminal protection and available hydroxyl reaction sites.[1][2]

Part 2: Synthetic Utility & Mechanism

Why Fmoc? (Orthogonal Protection)

In sphingolipid synthesis, particularly for glycosphingolipids , the C1-hydroxyl must be glycosylated. Standard glycosylation often uses Lewis acids (e.g., BF₃·OEt₂) or acidic donors (trichloroacetimidates).

  • Boc Group: Acid-labile. Decomposes during acidic glycosylation.

  • Fmoc Group: Base-labile (cleaved by piperidine/DBU). Stable to acid.

This orthogonality allows researchers to build the glycan headgroup on C1 while keeping the amine protected, then remove the Fmoc group later to introduce the fatty acid amide (Ceramide formation).

Synthesis Workflow

SynthesisFlow Start D-erythro-Sphingosine (Free Base) Reaction Nucleophilic Attack (Amine on Carbonate) Start->Reaction Dissolve Reagent Fmoc-OSu + NaHCO3 (THF/H2O, 0°C -> RT) Reagent->Reaction Add Dropwise Workup Acid Wash (pH 2-3) Extraction (EtOAc) Reaction->Workup 4-12 Hours Product Fmoc-erythro-Sphingosine (Purified) Workup->Product Flash Column

Caption: Step-by-step synthesis pathway from free sphingosine to the Fmoc-protected derivative.

Part 3: Experimental Protocols

Synthesis of Fmoc-erythro-Sphingosine

Note: This protocol assumes the use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) which is less prone to dipeptide formation than Fmoc-Cl.

Reagents:

  • D-erythro-Sphingosine (1.0 eq)[1]

  • Fmoc-OSu (1.1 eq)

  • NaHCO₃ (2.0 eq)

  • Solvent: THF/Water (1:1 v/v)

Procedure:

  • Dissolution: Dissolve D-erythro-sphingosine (e.g., 100 mg) in THF (2 mL). Add an equal volume of water containing dissolved NaHCO₃. The mixture may appear cloudy.

  • Protection: Cool the solution to 0°C on ice. Add Fmoc-OSu dissolved in a minimal amount of THF dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Silica; CHCl₃/MeOH 9:1). The free amine (ninhydrin positive, low Rf) should disappear; the product (UV active, higher Rf) will appear.

  • Workup:

    • Dilute with EtOAc (15 mL).

    • Wash with 1N HCl (to remove unreacted amine and succinimide byproducts) until the aqueous phase is pH 2–3.

    • Wash with Brine (sat. NaCl).

    • Dry organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate in vacuo. Purify residue via flash chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane:EtOAc (3:1 → 1:1).

    • Yield: Typically 85–95%.

Quality Control (QC) Parameters

Verify the structure using ¹H-NMR and Mass Spectrometry.

TechniqueKey Signals / Expected ValuesInterpretation
¹H-NMR (CDCl₃, 400 MHz) δ 7.76, 7.60 (d, aromatics)Fmoc Fluorenyl protons
δ 5.75 (dt, 1H, C5-H)Trans-alkene vinyl proton
δ 5.45 (dd, 1H, C4-H)Trans-alkene vinyl proton
δ 5.20 (d, 1H, NH)Carbamate NH (exchangeable)
δ 4.45 (d, 2H, Fmoc-CH₂)Fmoc methylene linker
δ 4.21 (t, 1H, Fmoc-CH)Fmoc methine bridge
δ 0.88 (t, 3H, Terminal CH₃)Lipid tail terminus
Mass Spec (ESI) [M+Na]⁺ = 544.3 Sodium adduct
HPLC Purity > 98%UV detection at 254 nm (Fmoc)

Part 4: Handling & Storage

  • Stability: Fmoc-sphingosine is stable as a solid. In solution, avoid basic conditions (pyridine, piperidine, triethylamine) which will trigger premature deprotection (β-elimination of the Fmoc group).

  • Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Solubility: For biological assays, prepare stock solutions in DMSO. For synthesis, dissolve in CH₂Cl₂ or DMF.

References

  • BenchChem. (2025). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem. Link

  • Cayman Chemical. (n.d.). Sphingosine (d17:[1]1) Technical Information and Structure.[4][7][8] Cayman Chemical. Link

  • PubChem. (2025).[2][4] D-erythro-Sphingosine C-20 | C20H41NO2.[4] National Library of Medicine.[4] Link

  • Sigma-Aldrich. (n.d.).[3] D-erythro-Sphingosine, Free Base, High Purity.[6] Merck KGaA. Link

  • Creative Peptides. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Creative Peptides. Link

Sources

Fmoc-D-erythro-Sphingosine: Physicochemical Profile & Solid-Phase Synthesis Applications

[1][2][3][4][5][6]

Executive Summary

Fmoc-D-erythro-sphingosine represents a critical intermediate in the semi-synthesis of complex sphingolipids, including ceramides, sphingomyelins, and glycosphingolipids.[1][2][3] By masking the C2-amino group of the naturally occurring D-erythro-sphingosine backbone with the base-labile fluorenylmethyloxycarbonyl (Fmoc) moiety, researchers can achieve orthogonal protection strategies essential for solid-phase synthesis (SPPS).[4][1][2][5] This guide delineates the physicochemical properties, synthesis protocols, and handling requirements for this building block, bridging the gap between raw material procurement and high-fidelity lipid synthesis.[3]

Part 1: Identity & Physicochemical Profile[1][3][4][7]

While the parent compound, D-erythro-sphingosine, is widely indexed, the N-Fmoc protected derivative is often synthesized in situ or supplied as a specialized building block (often with hydroxyl protection).[1][2][3]

Chemical Identity
PropertyDetail
Chemical Name N-((9H-fluoren-9-yl)methoxycarbonyl)-D-erythro-sphingosine
Parent Compound CAS 123-78-4 (D-erythro-sphingosine free base)
Common Synonyms Fmoc-Sphingosine; N-Fmoc-Sph (d18:[4][1][2][6]1)
Molecular Formula C₃₃H₄₇NO₄
Molecular Weight 521.74 g/mol
Chirality 2S, 3R (Natural D-erythro configuration)
Physical Properties
PropertySpecification
Appearance White to off-white waxy solid or crystalline powder
Solubility Soluble in DCM, MeOH, DMSO, and DMF.[1][2][3] Sparingly soluble in water.[5]
Melting Point 85–90 °C (Dependent on purity and crystal habit)
Stability Stable at -20°C; sensitive to prolonged exposure to bases (piperidine, DBU).[2][3]

Note on CAS Specificity: Pure N-Fmoc-D-erythro-sphingosine does not have a widely standardized CAS number separate from its parent or fully protected derivatives (e.g., 1,3-di-TBDMS-Fmoc-sphingosine).[4][1][2][5] Researchers should verify identity via 1H-NMR (diagnostic Fmoc protons at 7.2–7.8 ppm) and Mass Spectrometry (m/z [M+H]+ ≈ 522.7).[4][1][2][3]

Part 2: Mechanistic Role in Synthesis[1][3][4][7]

Why Fmoc?

The Fmoc group is preferred in sphingolipid synthesis because it allows for orthogonal deprotection .

  • Base Sensitivity: The Fmoc group is removed by secondary amines (e.g., 20% piperidine in DMF), leaving acid-sensitive groups intact.[3]

  • Acid Stability: It withstands acidic conditions used to remove hydroxyl protecting groups (like Trityl or Acetonide) or to cleave the lipid from acid-labile resins (e.g., 2-Chlorotrityl chloride resin).[2][5][3]

Structural Visualization

The following diagram illustrates the protection strategy and the orthogonality of the Fmoc group relative to the sphingoid backbone.

FmocStrategycluster_0OrthogonalitySphD-erythro-Sphingosine(Free Amine)FmocSphN-Fmoc-Sphingosine(Base Labile)Sph->FmocSphProtection(NaHCO3, Dioxane/H2O)FmocClFmoc-OSu / Fmoc-ClFmocCl->FmocSphCeramideCeramide / SphingolipidFmocSph->Ceramide1. Resin Loading2. Glycosylation/Modification3. Deprotection (Piperidine)InfoFmoc is stable to ACIDFmoc is cleaved by BASE

Caption: Workflow showing the conversion of Sphingosine to its Fmoc-protected form and its utility in orthogonal synthesis strategies.

Part 3: Experimental Protocols

Protocol 1: Preparation of N-Fmoc-D-erythro-Sphingosine

Context: This procedure protects the C2-amino group while leaving C1 and C3 hydroxyls free.[4][1][2][5]

Reagents:

  • D-erythro-Sphingosine (CAS 123-78-4)[4][1][2][5]

  • Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide)[4][1][2][5][3]

  • Solvent: 1,4-Dioxane / Water (1:1 v/v)[4][1][2][3]

  • Base: Sodium Bicarbonate (NaHCO₃)[4][1][2][3]

Step-by-Step:

  • Dissolution: Dissolve 1.0 eq (e.g., 100 mg) of D-erythro-sphingosine in 5 mL of 1,4-dioxane/water (1:1).

  • Basification: Add 1.5 eq of solid NaHCO₃. Stir until mostly dissolved.

  • Addition: Add 1.1 eq of Fmoc-OSu slowly at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor by TLC (CHCl₃/MeOH 9:1); the free amine spot (ninhydrin positive) should disappear.[5][3]

  • Workup: Acidify carefully to pH 4–5 with 1M HCl. Extract 3x with Ethyl Acetate (EtOAc).

  • Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).

Protocol 2: Solid-Phase Loading (Trityl Resin)

Context: Attaching Fmoc-sphingosine to a solid support via the primary C1-hydroxyl group for library synthesis.[4][1][2][5]

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0–1.6 mmol/g loading)[4][1][2][5][3]

  • N-Fmoc-D-erythro-sphingosine (from Protocol 1)[4][1][2][5]

  • Pyridine (dry)[4][1][2][3]

  • DCM (dry)[4][1][2][3]

Step-by-Step:

  • Resin Swelling: Swell 1 g of resin in dry DCM for 30 mins. Drain.

  • Coupling: Dissolve 1.2 eq of N-Fmoc-sphingosine in dry DCM/Pyridine (1:1). Add to the resin.[5][7][8]

  • Incubation: Shake gently at RT for 16 hours. The steric bulk of the trityl group favors selective attachment at the primary C1-OH over the secondary C3-OH.[4][1][2][5]

  • Capping: Drain and wash resin.[5] Add MeOH/DIPEA/DCM (2:1:17) for 20 mins to cap unreacted trityl chlorides.

  • Validation: Wash resin 3x DCM, 3x MeOH, 3x DCM. Determine loading via UV quantification of the Fmoc group (cleavage with piperidine and measurement of dibenzofulvene-piperidine adduct at 301 nm).

Part 4: Handling, Stability & Safety[7][12]

Storage & Stability[3][5][6][12][13][14]
  • Temperature: Store neat powder at -20°C .

  • Atmosphere: Hygroscopic; store under Argon or Nitrogen.

  • Solution Stability: Stable in neutral organic solvents (DCM, DMSO) for 24 hours at RT. Avoid protic solvents for long-term storage to prevent slow solvolysis.[4][2][5]

  • Degradation: Yellowing indicates oxidation or loss of the Fmoc group.

Safety (SDS Highlights)
  • Hazards: Irritant to eyes, skin, and respiratory system.[3][9]

  • PPE: Wear nitrile gloves, safety goggles, and lab coat.[3] Handle in a fume hood, especially when using silica gel or volatile solvents.[3]

  • Disposal: Dispose of as hazardous organic waste containing nitrogen.

References

  • Merrill, A. H., et al. (1989).[3][10][11] "Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds." Biochemistry. Link[4][1][2][3]

  • Yamamoto, T., et al. (2000).[3] "Solid-phase synthesis of sphingolipids." Organic Letters. Link[4][1][2][3]

  • Cayman Chemical. "Sphingosine (d18:1) Product Information." Cayman Chemical.[5] Link

  • PubChem. "Sphingosine (Compound CID 5280335)."[5] National Library of Medicine.[5] Link[4][1][2][3]

Role of Fmoc-erythro-sphingosine in Sphingolipid Biosynthesis Research

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-erythro-sphingosine (Fluorenylmethyloxycarbonyl-D-erythro-sphingosine) represents a pivotal chemical scaffold in the interrogation of sphingolipid signaling and the synthesis of complex sphingolipid libraries. As the N-protected derivative of the biologically active D-erythro-sphingosine ((2S, 3R)-2-amino-4-octadecene-1,3-diol), it serves as the "master key" for orthogonal synthesis strategies. Its utility lies in the Fmoc group’s base-lability , which allows for the selective manipulation of the amine and hydroxyl functionalities without disturbing acid-sensitive glycosidic bonds or lipid unsaturations common in sphingolipid biology.

This guide details the mechanistic rationale, synthetic utility, and experimental protocols for leveraging Fmoc-erythro-sphingosine in drug discovery and chemical biology.

Part 1: Chemical Rationale & Orthogonality[1][2][3]

The Stereochemical Imperative

Sphingolipids possess two chiral centers at C2 and C3. Only the D-erythro (2S, 3R) isomer is the substrate for physiological enzymes like ceramide synthase and sphingosine kinases.

  • Research Implication: Using non-stereopure synthons results in "off-target" biological data. Fmoc-erythro-sphingosine provides a guaranteed stereochemical starting point, eliminating the need for complex chiral resolutions during library synthesis.

The Power of Orthogonal Protection

In complex lipid synthesis, "orthogonality" refers to the ability to deprotect one functional group without affecting others. Fmoc-erythro-sphingosine is unique because the Fmoc group is removed by mild bases (e.g., piperidine), which is fully compatible with:

  • Acid-labile groups: Trityl (Trt) or Acetonides used to protect the 1-OH or 3-OH.

  • Glycosidic bonds: Crucial for synthesizing Glycosphingolipids (GSLs), which are often sensitive to the strong acids used to remove Boc groups.

  • Unsaturated Lipid Tails: The C4-C5 trans-double bond is stable under Fmoc deprotection conditions.

Mechanistic Pathway: Fmoc vs. Boc

The following diagram illustrates why Fmoc is preferred for glycosylation and solid-phase workflows compared to the traditional Boc strategy.

Orthogonality Start Fmoc-erythro-Sphingosine Reaction1 Glycosylation (Acid Catalyzed) Start->Reaction1 1-OH Modification (Fmoc Stable) Intermediate Fmoc-Glycosphingolipid Reaction1->Intermediate Deprotection Fmoc Removal (Piperidine) Intermediate->Deprotection Base Treatment Product Lyso-Glycosphingolipid (Free Amine) Deprotection->Product Yields Free Amine for Acylation

Caption: Orthogonal utility of Fmoc. Acid-catalyzed glycosylation proceeds without affecting the base-labile Fmoc amine protection.

Part 2: Synthetic Utility in Drug Discovery

Solid-Phase Synthesis (SPPS) of Ceramide Libraries

One of the highest-value applications of Fmoc-erythro-sphingosine is the rapid generation of ceramide libraries to screen for inhibitors of enzymes like Ceramidase or Sphingomyelinase . By anchoring the sphingosine headgroup to a resin, researchers can iterate through hundreds of fatty acids at the N-position.

Advantages over Solution Phase:

  • Purification: Excess reagents are washed away; no chromatography required between steps.

  • Atom Economy: High-yield coupling reagents (HATU/HBTU) drive reactions to completion.

  • Automation: Compatible with standard peptide synthesizers.

Probe Development (Click Chemistry)

Fmoc-erythro-sphingosine is the precursor for "clickable" sphingolipids (e.g., pacSph).

  • N-Protection: Fmoc protects the amine.[1][2][3][]

  • Tail Modification: Cross-metathesis is used to introduce an alkyne or azide into the lipid tail (C18 position).

  • Deprotection: Fmoc is removed to restore the native amine, yielding a probe that is metabolically active but can be visualized via click chemistry after cell fixation.

Part 3: Detailed Experimental Protocol

Protocol: Solid-Phase Synthesis of C16-Ceramide using Fmoc-erythro-Sphingosine

Note: This protocol assumes the use of a Trityl-chloride resin, which anchors the sphingosine via the primary 1-OH group.

Materials
  • Substrate: Fmoc-D-erythro-sphingosine.

  • Resin: 2-Chlorotrityl chloride resin (100-200 mesh).

  • Reagents: Piperidine (20% in DMF), Palmitic Acid, DIPEA (Diisopropylethylamine), HATU.

  • Solvents: Dry DCM (Dichloromethane), DMF (Dimethylformamide).

Step-by-Step Workflow
StepOperationReagent/ConditionMechanism/Rationale
1 Resin Loading Fmoc-Sphingosine (2 eq), DIPEA (4 eq) in DCM. 2h, RT.Nucleophilic attack of 1-OH onto the Trityl carbocation. 1-OH is chosen over 3-OH due to steric accessibility.
2 Capping Methanol:DIPEA:DCM (1:2:17). 20 min.Caps unreacted trityl sites with methanol to prevent non-specific binding later.
3 Fmoc Deprotection 20% Piperidine in DMF. 2 x 10 min.Base-catalyzed beta-elimination removes Fmoc, exposing the free amine at C2.
4 Wash DMF (3x), DCM (3x).Critical to remove all piperidine; residual base will hydrolyze the activated ester in the next step.
5 N-Acylation Palmitic Acid (3 eq), HATU (3 eq), DIPEA (6 eq) in DMF. 2h.[5]Formation of the amide bond (Ceramide generation). HATU ensures rapid coupling to the sterically hindered secondary amine.
6 Cleavage 1% TFA in DCM. 10 x 2 min intervals.Mild acid cleavage releases the 1-OH from the Trityl resin without degrading the amide bond or the lipid chain.
Workflow Visualization

SPPS_Workflow Resin Chlorotrityl Resin Loading Loading: Fmoc-Sphingosine (via 1-OH) Resin->Loading SN1 Reaction Deprotect Deprotection: Remove Fmoc (Piperidine) Loading->Deprotect Exposes NH2 Coupling Coupling: Fatty Acid + HATU Deprotect->Coupling Amide Bond Formation Cleavage Cleavage: 1% TFA Coupling->Cleavage Detachment Final C16-Ceramide (High Purity) Cleavage->Final Yields Product

Caption: Solid-phase synthesis workflow for Ceramide generation using Fmoc-sphingosine.

Part 4: Troubleshooting & Quality Control

The O-Acyl Migration Risk

A common pitfall in sphingolipid chemistry is the N→O acyl migration .

  • The Issue: Under acidic conditions, the amide group (ceramide tail) can attack the neighboring 3-OH or 1-OH, transferring the fatty acid to the oxygen. This results in an inactive O-acyl isomer.

  • Fmoc Solution: By using Fmoc, the amine is protected until the exact moment of acylation. During the final cleavage from resin (Step 6 above), using very mild acid (1% TFA) minimizes migration compared to the 50-95% TFA required for Boc removal.

Analytical Validation
  • 1H NMR (CDCl3): Look for the disappearance of the Fmoc aromatic protons (7.2-7.8 ppm) after deprotection.

  • Mass Spectrometry: Fmoc-sphingosine gives a distinct parent ion [M+H]+. Ensure the cleavage product matches the calculated mass of the specific ceramide (e.g., C16-Ceramide m/z ~538.5).

References

  • Schmidt, R. R., & Zimmermann, P. (1986). "Synthesis of D-erythro-sphingosine and of ceramides via L-serine." Tetrahedron Letters. Link

  • Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods. Link

  • Haberkant, P., et al. (2016).[6] "In vivo profiling and visualization of cellular protein-lipid interactions using bifunctional fatty acids." Angewandte Chemie International Edition. Link

  • Watsky, M. A., et al. (2008). "Solid-phase synthesis of a ceramide library." Journal of Combinatorial Chemistry. (Note: General reference for SPPS of lipids).
  • Carpino, L. A., & Han, G. Y. (1972). "The 9-fluorenylmethoxycarbonyl amino-protecting group."[2] The Journal of Organic Chemistry. Link

Sources

Fmoc-Erythro-Sphingosine vs. Fmoc-Threo-Sphingosine: A Guide to Stereochemistry, Biological Function, and Application

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

In the intricate world of sphingolipid research and drug development, precision is paramount. Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in proliferation, apoptosis, and inflammation.[1][2][3] The biological activity of these lipids is profoundly dictated by their stereochemistry. This guide provides an in-depth analysis of two foundational, yet distinct, building blocks used in sphingolipid synthesis: Fmoc-D-erythro-sphingosine and its diastereomer, Fmoc-L-threo-sphingosine. We will dissect their core structural differences, explore the dramatic functional consequences of this stereoisomerism, and provide practical guidance on their synthesis, handling, and analytical differentiation. This document is intended for researchers, chemists, and drug development professionals who require a deep, field-proven understanding of these critical reagents.

The Core Directive: Understanding Sphingosine Stereochemistry

The fundamental difference between Fmoc-erythro-sphingosine and Fmoc-threo-sphingosine lies in the spatial arrangement of the hydroxyl (-OH) and amine (-NH-Fmoc) groups at the C2 and C3 chiral centers of the sphingoid base backbone.

  • Erythro : This configuration describes the diastereomer where the substituents on the two adjacent stereocenters (C2 and C3) are on opposite sides in a Fischer projection. The naturally occurring and most biologically significant form is D-erythro-sphingosine , which has a (2S, 3R) configuration.[4][5]

  • Threo : This configuration describes the diastereomer where the substituents are on the same side in a Fischer projection. An example is L-threo-sphingosine , which has a (2S, 3S) configuration.

The attached 9-fluorenylmethoxycarbonyl (Fmoc) group is a base-labile protecting group for the C2 amine. Its presence is crucial for synthetic applications, allowing for the stepwise and controlled assembly of complex sphingolipids and their conjugates in solid-phase or solution-phase synthesis.[6][] The Fmoc group is stable to acidic conditions, providing true orthogonality with common acid-labile side-chain protecting groups (e.g., tBu, Trt).[][8]

Figure 1: Chemical structures of Fmoc-D-erythro-sphingosine and Fmoc-L-threo-sphingosine.

Functional Consequences: Why Stereochemistry is a Critical Determinant of Biological Activity

The seemingly subtle difference in the orientation of a single hydroxyl group has profound implications for biological function. Nature exhibits a high degree of stereospecificity; enzymes and receptors are chiral environments that interact differently with stereoisomers.

D-erythro-Sphingosine: The Biologically Active Agonist The D-erythro isomer is the natural precursor for most mammalian sphingolipids, including ceramides and sphingosine-1-phosphate (S1P).[9] S1P, formed by the phosphorylation of sphingosine, is a potent signaling molecule that regulates a vast array of cellular processes by binding to a family of five G-protein coupled receptors (S1PR1-5).[2][10]

Key functions mediated by the D-erythro isomer include:

  • Cell Proliferation: D-(+)-erythro-sphingosine stimulates DNA synthesis and acts as a positive regulator of cell growth.[11]

  • Calcium Mobilization: It effectively triggers the release of calcium from intracellular stores, a crucial second messenger signaling event.[1][11]

  • Enzyme Recognition: It is the recognized substrate for sphingosine kinases, the enzymes that produce S1P.

L-threo-Sphingosine: The Inactive or Antagonistic Isomer In stark contrast, the L-threo isomer is largely biologically inactive in many systems or can even act as an antagonist.

  • Lack of Mitogenic Effect: L-(-)-threo-sphingosine does not stimulate DNA synthesis.[11]

  • Ineffective Calcium Release: It fails to induce mobilization of calcium from internal stores.[11]

  • Inhibitory Activity: Threo-S1P analogues have been shown to be potent inhibitors of the Ca2+ mobilization induced by the natural erythro-S1P, suggesting they can compete for and block cell surface receptors.[12]

This stereospecificity is critical. While both erythro and threo isomers can be phosphorylated in intact cells, the resulting threo-S1P fails to activate the downstream signaling pathways (like calcium release) that are coupled to mitogenesis.[11] This implies that the biological targets, particularly the S1P receptors, can distinguish between the diastereomers. For drug development, using the wrong stereoisomer could lead to an inactive compound or an unintended antagonist.

G Erythro D-erythro-Sphingosine SphK Sphingosine Kinase Erythro->SphK Threo L-threo-Sphingosine Threo->SphK Erythro_S1P erythro-S1P SphK->Erythro_S1P Threo_S1P threo-S1P SphK->Threo_S1P S1PR S1P Receptors (S1PR1-5) Erythro_S1P->S1PR Activates Threo_S1P->S1PR Does Not Activate or Inhibits Ca_Mobil Ca2+ Mobilization & DNA Synthesis S1PR->Ca_Mobil No_Effect No Ca2+ Mobilization (or Antagonism) S1PR->No_Effect

Figure 2: Stereospecificity of Sphingosine Signaling Pathways.

Application in Synthesis: The Role of Fmoc-Protected Isomers

Fmoc-protected sphingosine isomers are indispensable building blocks for the synthesis of complex sphingolipids, such as ceramides, glycosphingolipids, and sphingolipid-peptide conjugates. The Fmoc group provides temporary protection of the amine, allowing for selective reactions at the hydroxyl groups or its use in standard Fmoc-based solid-phase peptide synthesis (SPPS).

Causality in Experimental Choice:

  • Why use Fmoc protection? The Fmoc group is the industry standard for SPPS because its removal is achieved under mild basic conditions (e.g., 20% piperidine in DMF), which are orthogonal to the strong acid conditions (e.g., TFA) used for final cleavage from the resin and removal of side-chain protecting groups.[6] This ensures the integrity of the target molecule.

  • Why is stereochemical purity essential? As established, biological activity is stereospecific. Synthesizing a ceramide analogue for a cell-based assay using Fmoc-threo-sphingosine instead of Fmoc-erythro-sphingosine would likely yield a biologically inert molecule, leading to false-negative results and wasted resources.

  • Synthetic Routes: The stereochemical outcome of a sphingosine synthesis is not accidental; it is directed by the choice of chiral starting materials (e.g., L-serine) and stereoselective reaction conditions.[13][14] Researchers must either rely on these controlled synthetic routes or purchase stereochemically pure starting materials from reputable suppliers.

Analytical Differentiation: A Self-Validating System

Confirming the stereochemical identity and purity of an Fmoc-sphingosine starting material is a critical, self-validating step in any synthetic workflow. Several analytical techniques can be employed to differentiate between the erythro and threo diastereomers.

TechniquePrinciple of DifferentiationAdvantagesLimitationsReferences
¹H NMR Spectroscopy The coupling constants between protons on C2 and C3 (JH2,H3) differ due to their different dihedral angles in the preferred conformations of erythro and threo isomers.Rapid, non-destructive, provides structural information.May require high-field NMR; differences can be subtle. Derivatization (e.g., with MTPA) may be needed for clear resolution.[4][15]
HPLC Diastereomers have different physical properties and can be separated on a chromatographic column, especially after derivatization to enhance separation.High sensitivity, quantitative, well-established.Often requires derivatization; method development can be time-consuming.[15][16]
Tandem Mass Spectrometry (MS/MS) While diastereomers have the same mass, their fragmentation patterns upon collision-induced dissociation can differ, sometimes enhanced by specific derivatization or ion chemistry.Extremely high sensitivity, compatible with complex mixtures (LC-MS).Intrinsic differentiation is often weak; requires specific methods and expertise to interpret fragmentation differences.[17][18]
Vibrational Circular Dichroism (VCD) Measures the differential absorption of left and right circularly polarized infrared light, which is unique for each stereoisomer.Provides unambiguous stereochemical assignment.Requires specialized equipment and expertise; not widely available.[4][19]

Experimental Protocol: Purity Assessment by HPLC

This protocol outlines a general workflow for confirming the diastereomeric purity of an Fmoc-sphingosine sample by derivatizing it with a chiral agent and analyzing it via normal-phase HPLC. This serves as a self-validating check before committing valuable material to a lengthy synthesis.

Objective: To separate and quantify Fmoc-erythro-sphingosine and potential Fmoc-threo-sphingosine impurities.

Materials:

  • Fmoc-sphingosine sample (erythro or threo)

  • Chiral derivatizing agent: e.g., α-methoxy-α-(trifluoromethyl)phenylacetyl (MTPA) chloride

  • Ahydrous pyridine or other suitable base

  • Anhydrous dichloromethane (DCM)

  • HPLC-grade solvents (e.g., hexane, isopropanol)

  • Normal-phase HPLC column (e.g., silica)

  • HPLC system with UV detector

Methodology:

  • Sample Preparation (Derivatization):

    • Dissolve ~1 mg of the Fmoc-sphingosine sample in 200 µL of anhydrous DCM in a small vial.

    • Add 5 µL of anhydrous pyridine.

    • Add a slight molar excess (~1.2 equivalents) of MTPA-Cl.

    • Seal the vial and allow the reaction to proceed at room temperature for 1-2 hours, or until TLC/LC-MS confirms complete reaction. The primary hydroxyl at C1 will be esterified.

    • Quench the reaction by adding a small amount of methanol.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the residue in a known volume of the HPLC mobile phase.

  • HPLC Analysis:

    • Column: Silica gel, 4.6 x 250 mm, 5 µm

    • Mobile Phase: Isocratic mixture of Hexane and Isopropanol (e.g., 98:2 v/v). This must be optimized based on the specific column and derivatives.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 265 nm (for the Fmoc group).

    • Injection Volume: 10 µL.

  • Data Interpretation:

    • The MTPA derivatives of the erythro and threo diastereomers will have different retention times.

    • Run analytical standards of both pure derivatized isomers if available to confirm peak identity.

    • Calculate the purity of the sample by integrating the peak areas. Purity (%) = (Area of main peak / Total area of all isomer peaks) x 100.

G Start Start: Fmoc-Sphingosine Sample Dissolve 1. Dissolve sample in anhydrous DCM Start->Dissolve Add_Base 2. Add pyridine Dissolve->Add_Base Add_MTPA 3. Add MTPA-Cl (Derivatizing Agent) Add_Base->Add_MTPA React 4. React at RT for 1-2 hours Add_MTPA->React Quench 5. Quench reaction with Methanol React->Quench Evaporate 6. Evaporate solvent Quench->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 8. Inject onto Normal-Phase HPLC Reconstitute->Inject Analyze 9. Analyze chromatogram: Separate and quantify diastereomeric peaks Inject->Analyze End End: Purity Confirmed Analyze->End

Figure 3: Workflow for Analytical Purity Confirmation via HPLC.

Conclusion

The distinction between Fmoc-erythro-sphingosine and Fmoc-threo-sphingosine is far from a minor academic detail; it is a critical factor that dictates the outcome of biological experiments and the viability of synthetic strategies. The D-erythro isomer is the key to mimicking natural biological processes, acting as a precursor to potent signaling molecules like S1P. The threo isomer, by contrast, is often inactive or antagonistic, making it a useful tool as a negative control or as a starting point for developing inhibitors. For any researcher in this field, a rigorous understanding of this stereochemistry and the analytical methods to verify it are not just best practices—they are essential for generating reliable, reproducible, and meaningful data.

References

  • Li, S., Wilson, W. K., & Schroepfer, G. J., Jr. (1999). New methods for determining the enantiomeric purity of erythro-sphingosine. Journal of Lipid Research, 40(4), 764–772. [Link]

  • Spiegel, S., & Milstien, S. (1992). Stereospecificity of sphingosine-induced intracellular calcium mobilization and cellular proliferation. Journal of Biological Chemistry, 267(35), 25850–25855. [Link]

  • ResearchGate. (n.d.). Stereoisomers of sphingosine. Scientific Diagram. Retrieved from ResearchGate. [Link]

  • Kopysov, V., Yamaletdinov, R., & Boyarkin, O. V. (2024). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. Analyst. [Link]

  • Lee, H., Lee, J. W., & Kim, H. I. (2020). Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids using Gas-phase Ion Chemistry. Analytical chemistry, 92(19), 13321–13328. [Link]

  • Murakami, T., Furusawa, K., Tamai, T., Yoshikai, K., & Nishikawa, M. (2005). Synthesis and biological properties of novel sphingosine derivatives. Bioorganic & medicinal chemistry letters, 15(4), 1115–1119. [Link]

  • Lee, H., Lee, J. W., & Kim, H. I. (2020). Differentiation and Quantification of Diastereomeric Pairs of Glycosphingolipids Using Gas-Phase Ion Chemistry. Analytical Chemistry, 92(19), 13321-13328. [Link]

  • Fujino, Y. (1962). Studies on Conjugated Lipids: Part XVI. Configuration of Biosynthesized Sphingosine. Agricultural and Biological Chemistry, 26(9), 633-634. [Link]

  • Alessenko, A. V. (1998). Functions of sphingosine in cell proliferation and death. Biochemistry. Biokhimiia, 63(1), 62–68. [Link]

  • Gatt, S., & Barenholz, Y. (1971). Total synthesis of stereospecific sphingosine and ceramide. Biochemistry, 10(22), 4145–4152. [Link]

  • Ledeen, R. W., & Sonnino, S. (2023). The Involvement of Ceramide, Sphingosine-1-Phosphate and Ganglioside GM1 in Regulating Some Nervous System Functions. International Journal of Molecular Sciences, 24(22), 16492. [Link]

  • Frank, J. A., & Trauner, D. (2020). Optical Control of Sphingosine-1-Phosphate Formation and Function. ACS chemical biology, 15(9), 2465–2472. [Link]

  • Kumar, S., & Kumar, V. (2024). Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. Preprints.org. [Link]

  • Murakami, T., Furusawa, K., & Hoshino, Y. (2001). Efficient stereodivergent synthesis of erythro- and threo-sphingosines: Unprecedented reversal of the stereochemistry in the addition. Tetrahedron Letters, 42(4), 729-732. [Link]

  • Ali, S., & Smaby, J. M. (1998). Comparison of the biophysical properties of racemic and d-erythro-N-acyl sphingomyelins. Biophysical journal, 74(1), 356–366. [Link]

  • Herold, P. (1989). Total synthesis of sphingosine and its analogs. In Asymmetric Synthesis (pp. 111-129). [Link]

  • Liu, T., & Gellman, S. H. (2018). An upscaled synthesis of Fmoc-protected bis-amino acids for highly functionalized spiroligomers. Organic Letters, 20(15), 4584-4587. [Link]

  • Matsubara, T., & Hayashi, A. (1983). Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical configurations. Journal of biochemistry, 94(5), 1715–1718. [Link]

  • Lipotype. (n.d.). Sphingosine. Lipid Analysis. Retrieved from Lipotype. [Link]

  • Olofsson, B., & Somfai, P. (2003). Divergent synthesis of D-erythro-sphingosine, L-threo-sphingosine, and their regioisomers. The Journal of organic chemistry, 68(6), 2514–2517. [Link]

  • Roff, G., & Thordarson, P. (2008). Chemical synthesis of fluorescent glycero- and sphingolipids. Biochimica et biophysica acta, 1780(11), 1239–1251. [Link]

Sources

The Decisive Configuration: A Technical Guide to the Biological Significance of D-erythro-Sphingosine Stereochemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the critical role that the specific stereochemistry of D-erythro-sphingosine plays in fundamental cellular processes. Moving beyond a general overview of sphingolipids, we will dissect the structural nuances that dictate the bioactivity of this pivotal signaling molecule, offering insights for researchers in cell biology, pharmacology, and drug development.

Introduction: The Stereochemical Imperative in Sphingolipid Biology

Sphingolipids are not merely structural components of cellular membranes; they are a class of bioactive lipids that orchestrate a vast array of cellular functions, including proliferation, differentiation, and apoptosis.[1] At the heart of this signaling network lies sphingosine, a long-chain amino alcohol that serves as the backbone for complex sphingolipids.[1][2] However, the biological activity of sphingosine is not solely determined by its chemical formula but is exquisitely dependent on its three-dimensional arrangement—its stereochemistry.

The naturally occurring and most biologically active isomer is D-erythro-sphingosine, characterized by a specific (2S, 3R) configuration at its two chiral centers and a trans double bond between carbons 4 and 5. This precise spatial arrangement is not a trivial detail; it is a fundamental prerequisite for its recognition by key enzymes and effector proteins, thereby dictating its profound impact on cellular fate. Deviations from this D-erythro configuration, as seen in its stereoisomers (L-threo, D-threo, and L-erythro), can lead to dramatically different, and often attenuated, biological responses.[3]

This guide will illuminate the causality behind the biological preeminence of the D-erythro stereoisomer, providing a framework for understanding its significance in health and disease and for the rational design of therapeutic interventions targeting sphingolipid signaling pathways.

The Structural Foundation of D-erythro-Sphingosine's Biological Activity

The distinct biological functions of D-erythro-sphingosine are a direct consequence of its unique three-dimensional structure. This specific configuration allows for precise interactions with the active sites of enzymes and the binding pockets of effector proteins, akin to a key fitting into a lock.

Enzymatic Recognition: A Stereospecific Affair

The enzymes responsible for sphingosine metabolism exhibit a high degree of stereospecificity, preferentially recognizing the D-erythro isomer.

  • Ceramide Synthases (CerS): These enzymes catalyze the N-acylation of sphingosine to form ceramide, a central hub in sphingolipid metabolism. Ceramide synthases display a strong preference for the D-erythro configuration of the sphingoid base.[4] While synthetic threo-sphingoid bases can be utilized by CerS in vitro, it is with significantly lower efficiency.[4] The L-erythro isomer, conversely, is not a substrate for ceramide synthesis.[4] This stereoselectivity ensures the production of biologically active D-erythro-ceramides.

  • Sphingosine Kinases (SphK): Sphingosine kinases (SphK1 and SphK2) are critical enzymes that phosphorylate sphingosine to form sphingosine-1-phosphate (S1P), a potent signaling molecule with roles in cell survival, proliferation, and migration.[5][6][7] SphK2, in particular, demonstrates a stereoselective preference for substrates with the natural D-erythro configuration at the carbon atom corresponding to C2 of sphingosine.[8] This ensures the efficient generation of the pro-survival signal, D-erythro-S1P.

Interaction with Effector Proteins

The D-erythro configuration is also crucial for sphingosine's direct interactions with downstream effector proteins, thereby modulating their activity.

  • Protein Kinase C (PKC): D-erythro-sphingosine is a known inhibitor of protein kinase C (PKC), a family of enzymes involved in various signal transduction pathways.[9][10][11] This inhibition is competitive with respect to the PKC activators diacylglycerol and phorbol esters, suggesting that sphingosine directly interacts with the regulatory domain of PKC.[11][12] The inhibitory potency of sphingosine is dependent on its stereochemistry, with the D-erythro isomer being a more potent inhibitor than other stereoisomers in certain contexts.

D-erythro-Sphingosine in Cellular Signaling: A Tale of Two Fates

The stereochemistry of sphingosine is a critical determinant of its role in the delicate balance between cell survival and cell death.

Induction of Apoptosis: The Pro-Death Signal

D-erythro-sphingosine is a potent inducer of apoptosis, or programmed cell death, in a variety of cell types.[3][13] This pro-apoptotic function is highly dependent on its stereochemistry. Studies comparing the effects of different sphingosine stereoisomers have consistently shown that D-erythro-sphingosine is the most potent inducer of apoptosis.[3] L-threo-sphingosine exhibits partial activity, while DL-erythro-dihydrosphingosine (lacking the C4-C5 double bond) is completely inactive.[3]

The pro-apoptotic signaling of D-erythro-sphingosine is multifaceted and can involve:

  • Inhibition of Pro-Survival Pathways: By inhibiting PKC and potentially other pro-survival kinases, D-erythro-sphingosine can tip the cellular balance towards apoptosis.

  • Lysosomal Disruption: D-erythro-sphingosine can accumulate in lysosomes, leading to their rupture and the release of cathepsins into the cytosol.[14][15] These proteases can then activate the caspase cascade, a key executioner of apoptosis.[14][15]

  • Mitochondrial Pathway Activation: N,N-dimethyl-D-erythro-sphingosine (DMS), a derivative of D-erythro-sphingosine, has been shown to induce cytochrome c release from mitochondria, a critical step in the intrinsic pathway of apoptosis.[16]

Regulation of Cell Proliferation: A Context-Dependent Role

While often associated with apoptosis, D-erythro-sphingosine can also influence cell proliferation, and this effect is also stereospecific. In Swiss 3T3 fibroblasts, D-(+)-erythro-sphingosine stereoisomers stimulate DNA synthesis, whereas the L-(-)-threo isomers are ineffective.[17] Interestingly, this mitogenic effect appears to be mediated by its conversion to sphingosine-1-phosphate (S1P).[17] While both D-erythro and L-threo sphingosine can be phosphorylated to their respective S1P forms, the stereospecificity of the proliferative response suggests that the downstream targets of S1P are selective for the D-erythro configuration.[17] Specifically, only the D-erythro-stereoisomers were effective in releasing calcium from intracellular stores, a key event in mitogenic signaling.[17]

Visualization of Key Pathways and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate the central metabolic pathways and a typical experimental workflow for sphingolipid analysis.

Sphingolipid_Metabolism cluster_DeNovo De Novo Synthesis cluster_Salvage Salvage Pathway cluster_Signaling Signaling Molecules Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Sphinganine Sphinganine (D-erythro) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide (D-erythro) Dihydroceramide->Ceramide DES ComplexSph Complex Sphingolipids ComplexSph->Ceramide Hydrolases Sphingosine D-erythro-Sphingosine Ceramide->Sphingosine Ceramidase C1P Ceramide-1-Phosphate (C1P) Ceramide->C1P CerK Apoptosis Apoptosis Ceramide->Apoptosis Sphingosine->Ceramide CerS S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P SphK1/2 Sphingosine->Apoptosis S1P->Sphingosine SPPase Proliferation Proliferation S1P->Proliferation Survival Survival S1P->Survival

Figure 1: Overview of Sphingolipid Metabolism.

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis BiologicalSample Biological Sample (Cells, Tissues, Plasma) Homogenization Homogenization BiologicalSample->Homogenization LipidExtraction Lipid Extraction (e.g., Bligh-Dyer) Homogenization->LipidExtraction PhaseSeparation Phase Separation LipidExtraction->PhaseSeparation OrganicPhase Organic Phase (contains lipids) PhaseSeparation->OrganicPhase LC Liquid Chromatography (Separation of Stereoisomers) OrganicPhase->LC MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS DataAnalysis Data Analysis MS->DataAnalysis BiologicalInterpretation BiologicalInterpretation DataAnalysis->BiologicalInterpretation

Sources

Methodological & Application

High-Fidelity Solid-Phase Synthesis of Ceramides via Fmoc-erythro-Sphingosine Immobilization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

This Application Note details a robust, high-throughput compatible protocol for the solid-phase synthesis (SPS) of ceramides using Fmoc-erythro-sphingosine as the scaffold. Unlike solution-phase methods, which often require tedious chromatographic purifications after each step, this SPS approach leverages the 2-chlorotrityl chloride (2-CTC) resin to facilitate rapid washing, filtration, and isolation of high-purity ceramides.

The Mechanistic Logic (Expertise & Experience)

The success of this protocol hinges on two critical chemical selectivities:

  • Regioselective Immobilization: The steric bulk of the 2-chlorotrityl group preferentially reacts with the primary hydroxyl group (C1-OH) of the sphingosine over the secondary allylic hydroxyl (C3-OH). This inherent kinetic control eliminates the need for orthogonal protection of the C3-OH, streamlining the synthesis.

  • Orthogonal Protection: The Fmoc group protects the C2-amine, allowing for controlled loading. Its removal under basic conditions (piperidine) is orthogonal to the acid-labile resin linkage, ensuring the sphingosine remains bound during the acylation step.

Materials & Reagents

ComponentSpecificationPurpose
Solid Support 2-Chlorotrityl chloride (2-CTC) resinAcid-labile scaffold for C1-OH immobilization.[1][2]
Scaffold Fmoc-D-erythro-sphingosineCore backbone; C2-amine protected.
Acylating Agent Fatty Acid (e.g., C16:0, C24:0)Side chain introduction.
Coupling Reagents DIC / HOBt or HATU / DIPEAActivation of fatty acid carboxylate.
Deprotection 20% Piperidine in DMFRemoval of Fmoc group.[3][4]
Cleavage Cocktail 1% TFA in DCM or AcOH/TFE/DCMMild release of ceramide without degradation.
Solvents Anhydrous DCM, DMFReaction media.

Experimental Protocol

Phase A: Resin Loading & Immobilization

Objective: Anchor Fmoc-sphingosine to the resin via the C1-OH group while avoiding racemization or C3-OH attachment.

  • Resin Preparation:

    • Weigh 2-CTC resin (1.0 g, loading ~1.0–1.6 mmol/g) into a fritted polypropylene reaction vessel.

    • Swell in dry DCM (10 mL) for 30 minutes. Drain.

  • Immobilization (Loading):

    • Dissolve Fmoc-erythro-sphingosine (0.6–0.8 eq relative to resin capacity) in dry DCM (8 mL).

    • Add Pyridine (4 eq) or DIPEA (2.5 eq). Note: Pyridine is often preferred for alcohol loading on trityl resins to minimize base-catalyzed side reactions.

    • Add the solution to the resin and shake gently at room temperature for 2 hours .

    • Checkpoint: The bulky trityl group sterically hinders reaction with the secondary C3-OH, ensuring high regioselectivity for C1.

  • Capping (End-Capping):

    • To block unreacted trityl chloride sites, add Methanol (1 mL) and DIPEA (1 mL) to the reaction mixture.

    • Shake for 20 minutes.

    • Drain and wash resin: 3x DCM, 3x DMF, 3x DCM.[1]

Phase B: Fmoc Deprotection & N-Acylation

Objective: Expose the C2-amine and couple the fatty acid chain.

  • Fmoc Removal:

    • Treat resin with 20% Piperidine in DMF (10 mL) for 5 minutes. Drain.

    • Repeat treatment for 15 minutes.

    • Wash resin thoroughly: 5x DMF, 3x DCM.

    • Validation: Perform a chloranil test or UV monitoring of the filtrate (dibenzofulvene adduct) to confirm deprotection.

  • Fatty Acid Coupling:

    • Dissolve Fatty Acid (3-5 eq), HOBt (3-5 eq), and DIC (3-5 eq) in DMF/DCM (1:1).

    • Alternative: Use HATU (3 eq) and DIPEA (6 eq) in DMF for difficult couplings (e.g., long-chain or unsaturated fatty acids).

    • Add activated solution to the resin.[4] Shake for 2–4 hours at room temperature.

    • Optimization: For very long chains (C24+), double coupling or heating to 40°C may be required.

    • Wash resin: 5x DMF, 5x DCM, 2x MeOH, 2x DCM.

Phase C: Cleavage & Isolation

Objective: Release the final ceramide from the resin without damaging the allylic alcohol or amide bond.

  • Mild Acid Cleavage:

    • Prepare 1% Trifluoroacetic Acid (TFA) in DCM (vol/vol).

    • Add 10 mL to the resin and shake for 2 minutes .

    • Filter the solution immediately into a flask containing 5% Pyridine in Methanol (to neutralize the acid and prevent degradation).

    • Repeat the 1% TFA treatment 3–5 times.

    • Alternative: Use Acetic Acid / TFE / DCM (1:1:8) for 30–60 minutes for an even milder cleavage if the product is extremely acid-sensitive.

  • Work-up:

    • Combine filtrates and concentrate under reduced pressure.

    • Redissolve residue in DCM and wash with water/brine to remove salts.

    • Dry over Na₂SO₄ and concentrate.

    • Purification: If necessary, purify via silica gel flash chromatography (CHCl₃/MeOH gradient).

Process Visualization

Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points and chemical transformations.

CeramideSynthesis Start Start: 2-CTC Resin (Swelled in DCM) Loading Step 1: Immobilization Fmoc-Sphingosine + Pyridine (Selective C1-OH Attachment) Start->Loading Regioselective Reaction Capping Step 2: Capping MeOH/DIPEA (Block unreacted Cl-) Loading->Capping Deprotect Step 3: Fmoc Removal 20% Piperidine/DMF (Expose C2-NH2) Capping->Deprotect Wash & Prep Coupling Step 4: N-Acylation Fatty Acid + DIC/HOBt (Form Amide Bond) Deprotect->Coupling Free Amine Cleavage Step 5: Cleavage 1% TFA in DCM (Release Ceramide) Coupling->Cleavage Complete Assembly Final Final Product: Pure Ceramide Cleavage->Final Neutralize & Isolate

Caption: Step-wise workflow for solid-phase ceramide synthesis on 2-chlorotrityl resin.

Chemical Logic Diagram

This diagram details the molecular interactions and protection strategy.

ChemicalLogic Resin 2-CTC Resin (Bulky Electrophile) Interaction Steric Selection: Resin prefers C1-OH Resin->Interaction Sphingo Fmoc-Sphingosine (C1-OH Primary C3-OH Secondary) Sphingo->Interaction Result Immobilized Scaffold (C1-Resin, C2-Fmoc, C3-OH) Interaction->Result Kinetic Control

Caption: Mechanism of regioselective immobilization of sphingosine on 2-CTC resin.

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
Low Loading Yield Wet resin or solvents; Steric hindrance.Dry resin under vacuum over P₂O₅; Use Pyridine as solvent/base; Increase reaction time.
C3-O-Acylation Coupling conditions too aggressive.Ensure C3-OH is free but unreactive due to sterics; Avoid DMAP during fatty acid coupling (DMAP can catalyze O-acylation).
Incomplete Coupling Aggregation of long lipid chains.Use "Magic Mixture" (DCM/DMF/NMP); Increase temperature to 40°C; Use HATU instead of DIC.
Product Degradation Acid concentration too high during cleavage.Strictly use 1% TFA and quench immediately with Pyridine/MeOH; Do not exceed 2 minutes per wash.

References

  • Byun, H. S., et al. (2002). "A facile synthesis of a combinatorial ceramide library and their activities in the NF-kappaB pathway." PubMed. Available at: [Link]

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin.[1][3][5][6][7][8][9][10][11] Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research. Available at: [Link]

Sources

Protocol for Fmoc removal from erythro-sphingosine on resin

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: A Validated Protocol for the Complete Removal of the Fmoc Protecting Group from Resin-Bound erythro-Sphingosine

Audience: Researchers, scientists, and drug development professionals engaged in solid-phase organic synthesis (SPOS) and solid-phase peptide synthesis (SPPS).

Executive Summary

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase synthesis, prized for its stability under acidic conditions and its clean, rapid removal with a mild base. This application note provides a detailed, field-proven protocol for the deprotection of Fmoc-protected erythro-sphingosine immobilized on a solid support. Beyond a simple recitation of steps, this guide delves into the underlying chemical principles, offering a robust framework for ensuring complete and efficient deprotection. We present a self-validating system incorporating both quantitative real-time monitoring via UV-Vis spectrophotometry and qualitative endpoint confirmation using the Kaiser test. This dual-validation approach is critical for minimizing deletion sequences and ensuring the highest possible purity of the final sphingolipid product.

The Chemistry of Fmoc Removal: A Mechanistic Overview

The efficacy of the Fmoc deprotection protocol hinges on a base-catalyzed β-elimination reaction. Understanding this mechanism is paramount for troubleshooting and adapting the protocol to challenging sequences or substrates.

The process is initiated by a base, almost universally a secondary amine like piperidine, which abstracts the acidic proton on the β-carbon of the fluorenyl group.[1][2][3] This deprotonation is the rate-limiting step and results in the formation of a carbanion. The system then rapidly collapses through an E1cB (Elimination, Unimolecular, conjugate Base) mechanism, leading to the cleavage of the carbamate bond.[3] This elimination releases three products:

  • The free primary amine of erythro-sphingosine on the resin.

  • Carbon dioxide (CO₂).

  • A highly reactive electrophile, dibenzofulvene (DBF).

The role of piperidine is twofold: it not only acts as the base to initiate the reaction but also serves as a crucial scavenger for the DBF byproduct.[4][5] It reacts with DBF to form a stable, UV-active piperidine-dibenzofulvene adduct, preventing the DBF from irreversibly alkylating the newly liberated amine on the resin.[4][6]

Fmoc_Deprotection_Mechanism cluster_Solution In Solution Fmoc_Sph Fmoc-NH-Sphingosine-Resin Free_Amine H₂N-Sphingosine-Resin Fmoc_Sph->Free_Amine CO2 CO₂ Fmoc_Sph->CO2 β-Elimination DBF Dibenzofulvene (DBF) Fmoc_Sph->DBF β-Elimination Piperidine Piperidine DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Scavenging Piperidine->DBF Proton Abstraction Piperidinium Piperidinium Cation Piperidine->Piperidinium Protonation DBF->DBF_Adduct Scavenging

Caption: Mechanism of Fmoc removal by piperidine.

Experimental Protocol: Deprotection of Resin-Bound Sphingosine

This protocol is optimized for standard solid-phase synthesis resins such as Wang, Rink Amide, or 2-Chlorotrityl chloride resin.

Materials and Reagents
  • Fmoc-erythro-sphingosine coupled to a suitable solid-phase resin.

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free N,N-Dimethylformamide (DMF). It is critical to prepare this solution fresh daily.[5][7][8]

  • N,N-Dimethylformamide (DMF), peptide synthesis grade.

  • Dichloromethane (DCM), ACS grade.

  • Isopropyl Alcohol (IPA), ACS grade.

  • Solid-phase synthesis vessel (manual or automated).

  • Inert gas (Nitrogen or Argon) for agitation.

Quantitative Parameters

The following table summarizes the key quantitative parameters for the protocol.

ParameterValue/DescriptionRationale
Deprotection Reagent 20% (v/v) Piperidine in DMFStandard, effective concentration for rapid deprotection without significant side reactions.[5][7]
Reagent Volume 10 mL per gram of resinEnsures complete wetting and suspension of the resin beads for efficient reaction.
Initial Deprotection 3 - 5 minutesQuickly removes a significant portion of the Fmoc groups and generates the UV-active adduct for monitoring.[7]
Final Deprotection 10 - 15 minutesEnsures the reaction goes to completion, especially for sterically hindered sites.[7]
Washing Solvents DMF, IPA, DCMAlternating washes effectively remove the piperidine, DBF-adduct, and other soluble impurities.[6]
Number of Washes 5-7 cyclesThorough washing is critical to prevent residual base from interfering with the subsequent coupling step.
Step-by-Step Methodology
  • Resin Swelling & Pre-wash: If starting with dry resin, swell the Fmoc-erythro-sphingosine-resin in DMF for at least 30-60 minutes. Before deprotection, wash the resin thoroughly with DMF (3 cycles) to remove any residual reagents from the previous step.

  • Initial Deprotection: Drain the DMF from the resin. Add the 20% piperidine/DMF deprotection solution and agitate the resin with an inert gas stream (or on a shaker) for 3-5 minutes.[7]

  • Collect for Monitoring (Optional but Recommended): Drain the deprotection solution. This fraction contains the highest concentration of the DBF-piperidine adduct and can be used for quantitative UV-Vis analysis (see Section 4.1).

  • Final Deprotection: Immediately add a fresh aliquot of the 20% piperidine/DMF solution to the resin. Continue agitation for an additional 10-15 minutes to ensure complete removal of all Fmoc groups.[7]

  • Reagent Removal: Drain the final deprotection solution.

  • Thorough Washing: Wash the resin extensively to remove all traces of piperidine and the DBF-adduct. A recommended washing cycle is:

    • DMF (x5)

    • IPA (x3)

    • DCM (x3)

    • DMF (x5) The final washes should be with DMF to prepare the resin for the subsequent coupling step.[6]

  • Proceed to Validation: Before proceeding with the next coupling reaction, it is imperative to confirm the complete removal of the Fmoc group using the validation methods described below.

A Self-Validating System: Monitoring Protocol Completion

Trust in a synthetic protocol is built upon validation. For Fmoc deprotection, a two-tiered approach ensures both the reaction has occurred and that it has gone to completion.

Quantitative Monitoring: UV-Vis Spectrophotometry

This method provides real-time, quantitative evidence of Fmoc group cleavage by measuring the concentration of the DBF-piperidine adduct in the drained deprotection solution.[7][9]

  • Principle: The DBF-piperidine adduct has a strong and characteristic UV absorbance maximum at approximately 301 nm.[7] The amount of adduct formed is directly proportional to the amount of Fmoc group cleaved from the resin.

  • Procedure:

    • Collect the filtrate from the "Initial Deprotection" step (Step 3.3.3).

    • Dilute a small aliquot of the filtrate with fresh 20% piperidine/DMF solution.

    • Using the fresh deprotection solution as a blank, measure the absorbance of the diluted sample at 301 nm.

    • The absorbance reading confirms that the deprotection reaction is proceeding as expected. A very low reading may indicate a failure in the previous coupling step.

Qualitative Confirmation: The Kaiser Test

The Kaiser test is an exceptionally sensitive colorimetric assay for detecting the presence of free primary amines on the resin.[10][11] A positive result provides definitive confirmation that the Fmoc group has been successfully removed, exposing the primary amine of sphingosine.

  • Principle: Ninhydrin reacts with primary amines on the resin in the presence of heat and pyridine to produce an intense blue-purple compound known as Ruhemann's purple.

  • Reagent Preparation:

    • Reagent A (KCN/Pyridine): Dilute 1 mL of a 0.01M KCN aqueous solution with 49 mL of pyridine.[10][12]

    • Reagent B (Ninhydrin/Butanol): Dissolve 1.0 g of ninhydrin in 20 mL of n-butanol.[10][12]

    • Reagent C (Phenol/Butanol): Dissolve 40 g of phenol in 20 mL of n-butanol.[10][12]

  • Test Procedure:

    • After the final wash (Step 3.3.6), remove a small sample of resin beads (10-15 beads) and place them in a small glass test tube.

    • Add 2-3 drops of each Kaiser test reagent (A, B, and C) to the tube.[10]

    • Heat the test tube at 100-110°C for 5 minutes.[10]

    • Observe the color of the beads and the solution.

  • Interpreting the Results:

    • Positive Result (Deprotection Complete): The resin beads and the surrounding solution turn a deep blue or purple. This confirms the presence of the free primary amine.[12]

    • Negative Result (Deprotection Incomplete): The beads remain their original color, and the solution stays yellow or colorless. This indicates a failure in the deprotection step, which requires troubleshooting.

Visualizing the Complete Workflow

The following diagram illustrates the entire validated workflow, from the starting protected material to the confirmed, deprotected product ready for the next synthetic step.

Deprotection_Workflow Start Fmoc-Sphingosine-Resin Swell Swell Resin in DMF Start->Swell Wash1 Wash with DMF (3x) Swell->Wash1 Deprotect1 Initial Deprotection: 20% Piperidine/DMF (3-5 min) Wash1->Deprotect1 CollectUV Collect Filtrate for UV-Vis Deprotect1->CollectUV Deprotect2 Final Deprotection: 20% Piperidine/DMF (10-15 min) Deprotect1->Deprotect2 Wash2 Extensive Washing (DMF, IPA, DCM) Deprotect2->Wash2 KaiserTest Perform Kaiser Test Wash2->KaiserTest Result Kaiser Positive? KaiserTest->Result End Free Amine on Resin (Ready for Coupling) Result->End Yes Troubleshoot Troubleshoot: Repeat Deprotection Result->Troubleshoot No Troubleshoot->Deprotect2

Caption: Validated workflow for Fmoc deprotection.

References

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1188 - Kaiser Test (Ninhydrin Test). Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Pícharová, M., et al. (2021). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 26(16), 4947. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214. (Link provided via ResearchGate). Retrieved from [Link]

  • Madsen, C. S., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(42), 14216–14223. Retrieved from [Link]

  • AAPPTEC. (n.d.). Monitoring of Peptide Coupling and Capping. Retrieved from [Link]

  • AAPPTEC. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid-Phase Peptide Synthesis. Academic Press. (Referenced in search result discussing UV monitoring). Retrieved from [Link]

  • Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • Mohapatra, H., et al. (2020). Deep Learning for Prediction and Optimization of Fast-Flow Peptide Synthesis. Journal of the American Chemical Society, 142(33), 14157–14166. (Link provided via ResearchGate). Retrieved from [Link]

  • Saied, E. M., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules, 26(15), 4583. Retrieved from [Link]

  • Vapourtec. (2022, September 12). Vapourtec quantifies unexpected reactions in peptide synthesis using the Variable Bed Flow Reactor. Retrieved from [Link]

  • Sun, H., & Bittman, R. (2001). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. Chemistry and physics of lipids, 111(2), 111–138. Retrieved from [Link]

  • Wu, Y., et al. (2022). Chemoenzymatic Synthesis of Glycosphingolipids Having an HNK-1 Epitope for Erythrocyte Cell Surface Remodeling. Journal of the American Chemical Society, 144(30), 13670–13677. Retrieved from [Link]

  • Al-Warhi, T. (2018). Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. (Doctoral dissertation, Florida Institute of Technology). Retrieved from [Link]

  • Yadav, J. S., & Reddy, P. S. (2002). Synthesis of D-erythro-sphingosine and D-erythro-ceramide. The Journal of organic chemistry, 67(7), 2517–2520. Retrieved from [Link]

  • Fields, G. B. (1997). Methods for Removing the Fmoc Group. Methods in Enzymology, 289, 104-112. (Link provided via ResearchGate) Retrieved from [Link]

Sources

Application Note: High-Efficiency Synthesis of Glycosylceramides via Fmoc-Sphingosine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Rationale & Scope

Glycosylceramides (GlycCers) are pivotal bioactive lipids involved in cellular recognition, signal transduction, and immunomodulation. The synthesis of specific analogs, such as the potent iNKT cell agonist


-GalCer (KRN7000) , demands precise stereochemical control and structural diversity in the lipid tail.

Traditional synthesis often employs an "Azide-Sphingosine" route or glycosylates a pre-formed ceramide. However, these methods suffer from safety hazards (azides), poor solubility, or restricted diversity in the fatty acid chain.

The Fmoc-Sphingosine Strategy offers a superior "Diversity-Oriented Synthesis" (DOS) approach. By using the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group to protect the sphingosine amine, researchers can:

  • Glycosylate First: Establish the difficult glycosidic bond on the sphingoid base without steric interference from a long fatty acid chain.

  • Acylate Last: Introduce any fatty acid (fluorescent, biotinylated, or varying chain lengths) at the final stage under mild conditions.

  • Ensure Orthogonality: The Fmoc group is stable to the acidic conditions of glycosylation (TMSOTf) but removed gently with amines, preserving sensitive sugar protecting groups.

Workflow Logic (Retrosynthesis)

Retrosynthesis Target Target Glycosylceramide (e.g., KRN7000) Deprotection Global Deprotection Deprotection->Target Acylation N-Acylation (Fatty Acid Introduction) Acylation->Deprotection Amine Free Amine Intermediate (Lyso-GlycCer) Amine->Acylation FmocCleavage Fmoc Cleavage FmocCleavage->Amine Glycosylation Glycosylation Reaction Glycosylation->FmocCleavage Precursors Fmoc-Sphingosine (Acceptor) + Glycosyl Donor (Imidate/Thio) Precursors->Glycosylation

Figure 1: Retrosynthetic logic for the Fmoc-sphingosine cassette approach. This modular pathway allows for late-stage diversification of the lipid tail.

Critical Parameters & Materials

To ensure reproducibility, strict adherence to the following parameters is required.

ParameterSpecificationRationale
Acceptor Fmoc-D-erythro-sphingosine Commercial or synthesized.[1] Note: 3-O-protection (e.g., Benzoate) is recommended for high regioselectivity.
Donor Glycosyl Trichloroacetimidate Highly reactive "Schmidt Donor". Allows low-temp activation (-78°C) to control stereochemistry.
Promoter TMSOTf (0.1 – 0.5 eq)Trimethylsilyl trifluoromethanesulfonate. Strong Lewis acid; catalytic amount prevents side reactions.
Solvent Anhydrous DCM vs. Ether/Dioxane DCM for

-selectivity (via neighboring group participation). Ether/Dioxane for

-selectivity (solvent effect).
Water Content < 50 ppm Critical. Water quenches the oxocarbenium ion. Use molecular sieves (4Å, activated).
Temperature -78°C to -20°C Kinetic control is essential for

-selectivity in GalCer synthesis.

Detailed Protocol: Synthesis of -GalCer Analog

This protocol describes the synthesis of an


-galactosylceramide using a per-O-benzyl-galactosyl imidate donor  and 3-O-Benzoyl-Fmoc-sphingosine .
Phase 1: Preparation of Reagents
  • Activator Solution: Dissolve TMSOTf in anhydrous dichloromethane (DCM) to create a 0.1 M stock solution under Argon.

  • Donor Preparation: Azeotrope the Galactosyl Trichloroacetimidate (Donor) with dry toluene (3x) to remove trace moisture. Dissolve in anhydrous THF/Ether (4:1 v/v) for

    
    .
    
  • Acceptor Preparation: Azeotrope 3-O-Bz-Fmoc-sphingosine with toluene (3x). Dissolve in the same solvent system.

Phase 2: Glycosylation (The Schmidt Coupling)

Objective: Stereoselective formation of the glycosidic bond.[2]

  • Combine: In a flame-dried flask containing activated 4Å molecular sieves (powdered), add the Acceptor (1.0 eq) and Donor (1.5 eq).

  • Equilibrate: Stir at room temperature for 30 mins, then cool to -20°C (or -78°C for higher selectivity, though slower).

  • Activate: Add TMSOTf solution (0.2 eq) dropwise.

  • Monitor: Stir at -20°C. Monitor by TLC (Hexane/EtOAc 3:1). The donor (high Rf) should disappear; the product (intermediate Rf) should appear.

    • Checkpoint: If the reaction stalls, add another 0.1 eq of TMSOTf.

  • Quench: Once complete (approx. 2-4 hours), add Triethylamine (Et3N, 2 eq) to neutralize the acid.

  • Workup: Filter through Celite to remove sieves. Concentrate and purify via Flash Column Chromatography (Silica gel).

    • Validation: Check 1H NMR for the anomeric proton.

      
      -anomer: 
      
      
      
      ~4.8-5.0 ppm (
      
      
      ~3-4 Hz).
      
      
      -anomer:
      
      
      ~4.3-4.5 ppm (
      
      
      ~8 Hz).
Phase 3: Fmoc Deprotection & N-Acylation

Objective: Swapping the protecting group for the fatty acid.

  • Fmoc Cleavage: Dissolve the glycosylated intermediate in 20% Diethylamine (DEA) in DCM (or Piperidine/DMF). Stir at RT for 2 hours.

    • Note: DEA is easier to remove by evaporation than Piperidine.

  • Evaporation: Concentrate in vacuo.[3] Azeotrope with toluene to remove amine traces. This yields the free amine (Lyso-GlycCer).

  • Coupling (Acylation):

    • Dissolve the crude amine in dry DCM/THF.

    • Add Fatty Acid (e.g., Cerotic acid, 1.2 eq), EDC.HCl (1.5 eq), and HOBt (1.5 eq).

    • Add DIPEA (3 eq). Stir at 35°C overnight.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Phase 4: Global Deprotection

Objective: Removal of Benzyl (Bn) and Benzoyl (Bz) groups.

  • Debenzylation: Dissolve in MeOH/CHCl3 (4:1). Add Pd(OH)2/C (20% w/w). Hydrogenate (H2 balloon) for 12-24 hours. Filter.

  • De-benzoylation (if 3-O-Bz was used): Treat with NaOMe in MeOH (Zemplén conditions) at pH 9-10 for 2 hours. Neutralize with Amberlite IR-120 (H+) resin.

  • Final Isolation: Filter resin, concentrate, and lyophilize from water/t-butanol.

Mechanism & Stereocontrol

Understanding the mechanism is vital for troubleshooting. The choice of solvent and protecting groups dictates the stereochemical outcome.

Mechanism cluster_pathways Solvent/Group Effects Donor Galactosyl Imidate (Donor) Oxoion Oxocarbenium Ion (Planar Intermediate) Donor->Oxoion TMSOTf AlphaPath Ether/THF Solvent (Coordinating Effect) Oxoion->AlphaPath BetaPath Nitrile Solvent or C2-Participating Group Oxoion->BetaPath ProductAlpha Alpha-Glycoside (Thermodynamic/Solvent Controlled) AlphaPath->ProductAlpha Axial Attack ProductBeta Beta-Glycoside (Kinetic/Neighboring Group) BetaPath->ProductBeta Equatorial Attack

Figure 2: Mechanistic divergence in glycosylation. For


-GalCer, use non-participating groups (Bn) at C2 and coordinating solvents (Ether/THF).

QC & Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (Step 2) Moisture in reaction.Re-dry all reagents with toluene azeotrope. Use fresh molecular sieves.
Poor

Ratio
Temperature too high.Lower glycosylation temp to -40°C or -78°C. Switch solvent to THF/Dioxane.
Orthoester Formation C2-acyl group participation.Use Benzyl (Bn) ether protection on the sugar donor instead of Acetyl/Benzoyl.
Incomplete Acylation Steric hindrance of lipid.Switch coupling agent to HATU or use Acid Chloride with pyridine.
Fmoc not removing Aggregation.Use DBU (1-2%) in DMF for difficult cleavages, but watch for side reactions.
Analytical Validation (Example for -GalCer)
  • 1H NMR (MeOD/CDCl3): Look for the anomeric proton (

    
    -H1) at 
    
    
    
    4.90 ppm
    as a doublet (
    
    
    ).
  • Mass Spec (ESI): Calculate [M+H]+ and [M+Na]+ accurately. KRN7000 (C50H99NO9) approx MW = 858.3.

  • TLC: Visualize with Orcinol or Phosphomolybdic Acid (PMA). Glycolipids char distinctively.

References

  • Fujio, M., et al. (2006). "Structure-Based Discovery of Glycolipids for CD1d-Mediated NKT Cell Activation." Journal of the American Chemical Society.

  • Pellicci, D. G., et al. (2009). "Differential recognition of CD1d-alpha-galactosyl ceramide by the human and mouse natural killer T cell antigen receptors." Journal of Experimental Medicine.

  • Borg, N. A., et al. (2007).[4] "CD1d-lipid-antigen recognition by the semi-invariant NKT T-cell receptor." Nature.

  • Field, R. A., et al. (2007). "Recent advances in the glycosylation of sphingosines and ceramides."[4] Carbohydrate Research.

  • Ban, L., et al. (2010). "Highly potent CD1d-mediated natural killer T cell activators." Bioconjugate Chemistry.

Sources

Precision Synthesis of Fluorescent Sphingolipid Probes using Fmoc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic utility of N-Fmoc-D-erythro-sphingosine (Fmoc-Sph) as a pivotal intermediate in the synthesis of complex fluorescent sphingolipid probes, specifically Fluorescent Sphingomyelin (NBD-SM) and Click-Ready Ceramides .

While simple fluorescent ceramides can be synthesized from free sphingosine, complex probes requiring headgroup modifications (e.g., phosphorylation, glycosylation) necessitate an orthogonal protection strategy. Fmoc-Sph provides a base-labile amine protection that preserves the acid-sensitive allylic alcohol feature of the sphingoid backbone, preventing the allylic rearrangement and O-to-N acyl migration often seen with acid-labile (Boc) strategies.

Strategic Rationale: Why Fmoc?

The synthesis of sphingolipid probes requires precise differentiation between three reactive sites: the C1-primary hydroxyl, the C3-secondary hydroxyl, and the C2-amine.

FeatureFmoc StrategyBoc StrategyImpact on Sphingolipid Synthesis
Deprotection Base (Piperidine/DBU)Acid (TFA/HCl)Critical: Acidic conditions can catalyze the allylic rearrangement of the C4-C5 double bond or induce O-to-N acyl migration in ceramides.
Orthogonality Compatible with TBDMS/TritylCompatible with BenzylFmoc allows the use of acid-labile silyl ethers (TBDMS) on C1/C3, enabling multi-step headgroup engineering.
Monitoring UV-Vis (290-300 nm)No UV chromophoreThe release of dibenzofulvene allows real-time monitoring of deprotection efficiency.
Pathway Visualization

The following diagram illustrates the orthogonal workflow for synthesizing a fluorescent Sphingomyelin probe using the Fmoc scaffold.

SphingolipidSynthesis FmocSph Fmoc-erythro-Sphingosine (Protected Scaffold) C1Mod Step 1: C1-Headgroup Functionalization (Phosphocholine) FmocSph->C1Mod 2-chloro-2-oxo- 1,3,2-dioxaphospholane Deprotect Step 2: Fmoc Removal (Base Labile) C1Mod->Deprotect Piperidine/DMF LysoSM Intermediate: Lyso-Sphingomyelin Deprotect->LysoSM - Dibenzofulvene Coupling Step 3: N-Acylation (Fluorophore) LysoSM->Coupling NBD-Fatty Acid + EDC/NHS FinalProbe Final Probe: NBD-Sphingomyelin Coupling->FinalProbe Purification

Figure 1: Orthogonal synthetic pathway for NBD-Sphingomyelin. The Fmoc group protects the amine while the phosphocholine headgroup is established.

Detailed Protocol: Synthesis of NBD-Sphingomyelin

Target: Synthesis of N-[6-[(7-nitro-2-1,3-benzoxadiazol-4-yl)amino]hexanoyl]-sphingosylphosphorylcholine (NBD-SM). Starting Material: N-Fmoc-D-erythro-sphingosine (Commercial or synthesized via Garner’s aldehyde).

Phase 1: Headgroup Installation (Phosphocholination)

Objective: Convert the C1-OH to a phosphocholine group while the amine remains Fmoc-protected.

  • Reagents:

    • Fmoc-erythro-sphingosine (1.0 eq)

    • 2-chloro-2-oxo-1,3,2-dioxaphospholane (COP) (1.5 eq)

    • Trimethylamine (anhydrous, excess)

    • Solvent: Anhydrous Toluene/Acetonitrile (2:1)

  • Procedure:

    • Dissolve Fmoc-sphingosine in anhydrous Toluene/Acetonitrile under Argon.

    • Add COP dropwise at 0°C. Stir for 2 hours, allowing to warm to RT. Note: This forms the cyclic phospholane intermediate.

    • Transfer the reaction vessel to a pressure tube. Add excess anhydrous trimethylamine (approx 30% in acetonitrile).

    • Heat to 65°C for 12 hours. The trimethylamine opens the cyclic phospholane ring to form the phosphocholine headgroup.

    • Purification: Concentrate in vacuo. Purify via flash chromatography (CHCl3/MeOH/H2O 65:25:4) to yield Fmoc-Sphingomyelin .

Phase 2: Fmoc Deprotection

Objective: Expose the C2-amine without hydrolyzing the phosphodiester bond.

  • Reagents:

    • Piperidine (20% v/v in DMF) OR DBU (2% v/v in DMF) for faster kinetics.

    • Solvent: DMF (Dimethylformamide).[1]

  • Procedure:

    • Dissolve Fmoc-Sphingomyelin in 20% Piperidine/DMF solution.

    • Stir at Room Temperature for 15–30 minutes.

    • Monitoring: Monitor by TLC (CHCl3/MeOH/H2O) or UV-Vis (disappearance of Fmoc signal, appearance of fulvene adduct).

    • Work-up: Remove solvent under high vacuum (DMF is difficult to remove). Co-evaporate with toluene to remove traces of piperidine.

    • Result: Lyso-Sphingomyelin (free amine).

Phase 3: Fluorophore Coupling (N-Acylation)

Objective: Attach the NBD-labeled fatty acid to the C2-amine.

  • Reagents:

    • Lyso-Sphingomyelin (from Phase 2).

    • NBD-Hexanoic Acid (NBD-C6-COOH) (1.2 eq).

    • Coupling Agents: EDC (1.5 eq) and HOBt (1.5 eq) OR HATU (1.1 eq).

    • Base: DIPEA (Diisopropylethylamine) (2.0 eq).

    • Solvent: Anhydrous DMF or DCM/MeOH (4:1).

  • Procedure:

    • Pre-activate NBD-C6-COOH with EDC/HOBt in DMF for 15 minutes.

    • Add the Lyso-Sphingomyelin solution. Adjust pH to ~8 with DIPEA.

    • Stir in the dark (NBD is light sensitive) for 4–6 hours at RT.

    • Purification: Silica gel chromatography using a stepwise gradient of CHCl3/MeOH (95:5 → 80:20).

    • Final Product: NBD-C6-Sphingomyelin .

Quality Control & Troubleshooting

Analytical Validation
MethodExpected SignalDiagnostic Value
1H NMR (MeOD) δ 5.4-5.7 ppm: Multiplet (C4-C5 alkene). δ 3.2 ppm: Singlet (N+(CH3)3 headgroup).Confirms integrity of the sphingoid backbone and successful headgroup addition.
Mass Spectrometry (ESI+) [M+H]+ : Calculated mass of NBD-SM.Confirms absence of Lyso-SM (incomplete coupling) or Fmoc-SM (incomplete deprotection).
Fluorescence Ex/Em: ~465/535 nm (NBD).Verifies fluorophore activity; quenching may indicate aggregation.
Common Pitfalls
  • O-Acylation vs. N-Acylation:

    • Issue: During Phase 3, the fatty acid may esterify the C3-OH instead of the amine.

    • Solution: Ensure the amine is fully deprotonated (use DIPEA). If O-acylation occurs, mild alkaline hydrolysis (0.1M KOH in MeOH) often selectively cleaves the ester while leaving the amide intact.

  • Solubility:

    • Issue: Sphingolipids are notoriously difficult to dissolve.

    • Solution: Use "Sphingolipid Solvent": Chloroform/Methanol/Water (65:25:4) for chromatography.[2] For reactions, warm DMF or THF/MeOH mixtures are effective.

References

  • Merrill, A. H., Jr. (2011). Sphingolipid and glycosphingolipid metabolic pathways in the era of sphingolipidomics. Chemical Reviews. Link

  • Cohen, R., et al. (2015). Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC. Link

  • Bittman, R. (2013). Synthesis of sphingolipids and sphingolipid analogs. In Sphingolipids: Methods and Protocols. Springer.
  • Cayman Chemical. (2019).[3] A New, Efficient Synthesis of ω-NBD Sphingosine. Link

  • Thermo Fisher Scientific. NBD C6-Ceramide Product Information. Link

Sources

Troubleshooting & Optimization

Improving solubility of Fmoc-erythro-sphingosine in SPPS solvents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Solubility of Fmoc-erythro-sphingosine in SPPS Solvents Role: Senior Application Scientist, Technical Support Center

Technical Support Center: Lipid-Peptide Synthesis Division

Subject: Troubleshooting Solubility & Coupling of Fmoc-erythro-sphingosine (Fmoc-Sph) Ticket ID: SPPS-LIPID-001 Status: Open

Executive Summary: The Amphiphilic Challenge

Fmoc-erythro-sphingosine presents a unique paradox in Solid-Phase Peptide Synthesis (SPPS). It possesses a long, hydrophobic C-18 hydrocarbon tail (requiring non-polar solvation) and a polar Fmoc-carbamate headgroup with free or protected hydroxyls (requiring polar solvation).

Standard SPPS solvents like DMF (N,N-dimethylformamide) or NMP (N-methyl-2-pyrrolidone) are often insufficient to solvate the aliphatic chain at the high concentrations (0.1 M – 0.3 M) required for efficient coupling kinetics. This leads to micro-precipitation , gelation , or slow coupling rates .

This guide provides a validated "Binary Solvent Strategy" to overcome these limitations without compromising the integrity of the resin or the coupling reagents.

Solvent System Optimization Guide

Do not rely on single-solvent systems for sphingolipids. You must engineer the solvent environment to match the amphiphilic nature of the molecule.

The "Binary Solvent" Protocol

The most robust method involves dissolving the hydrophobic component first, then introducing the polar component compatible with activation reagents.

Solvent ComponentFunctionRecommended Ratio (v/v)Notes
DCM (Dichloromethane) Solubilizes the C-18 lipid tail.30% - 50%Essential for initial dissolution. Avoid >50% if using plastic reaction vessels (swelling issues).
THF (Tetrahydrofuran) Alternative to DCM; high lipid solubility.30% - 50%Better compatibility with PEG-based resins (e.g., ChemMatrix).
DMF / NMP Solubilizes activation reagents (HBTU, HATU) and solvates the resin.50% - 70%Must be added after the lipid is dissolved in DCM/THF.
Triton X-100 (1%) Disrupts intermolecular aggregation.< 1%Use only if "cloudiness" persists in the binary mixture.
Critical Warning: The Order of Addition
  • Wrong: Add Fmoc-Sph to DMF

    
     Add DCM.[1] (Result: Clumping/Gummy residue)
    
  • Correct: Add Fmoc-Sph to DCM

    
     Vortex until clear 
    
    
    
    Dilute with DMF.

Step-by-Step Solubilization & Coupling Protocol

Objective: Prepare a 0.1 M solution of Fmoc-erythro-sphingosine for coupling to a resin-bound carboxylic acid.

Reagents:

  • Fmoc-erythro-sphingosine

  • DCM (Anhydrous)

  • DMF (Peptide grade, amine-free)

  • Coupling Reagents: DIC (Diisopropylcarbodiimide) / Oxyma Pure (Preferred over HBTU to prevent racemization of the sphingosine stereocenters).

Workflow:

  • Calculate Volume: Determine the total volume needed for 3-5 equivalents relative to resin loading.

  • Primary Solvation (The Hydrophobic Step):

    • Place Fmoc-Sph powder in a glass vial.

    • Add DCM equal to 40% of the final target volume.

    • Action: Sonicate for 30 seconds or vortex vigorously. The solution should be crystal clear.

  • Secondary Solvation (The Polar Step):

    • Add DMF equal to 60% of the final target volume.

    • Observation: If cloudiness appears, add more DCM dropwise until clear.

  • Activation:

    • Add Oxyma Pure (dissolved in minimal DMF).

    • Add DIC immediately prior to adding to the resin.

    • Note: Avoid basic activators (HATU/DIEA) if possible, as high pH can induce O-acylation on free hydroxyls of the sphingosine [1].

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately after adding the coupling reagents (HBTU/DIEA). Why? A: This is likely "Salt-Out Precipitation." HBTU and HATU are salts (hexafluorophosphates). They are highly soluble in DMF but poorly soluble in DCM. When you have a high DCM ratio (>50%) to dissolve the lipid, the coupling reagents precipitate.

  • Fix: Switch to DIC/Oxyma . These are non-salt-based reagents and have superior solubility in high-DCM solvent mixtures [2].

Q2: I see "gelation" of the resin beads during the coupling of Fmoc-sphingosine. Is the synthesis ruined? A: Not necessarily, but diffusion is blocked. This is caused by "hydrophobic collapse" where the lipid tails interact with each other rather than the solvent.

  • Fix: Add Chaotropic Salts . Wash the resin with 0.1 M LiCl in DMF prior to coupling, or add LiCl to the coupling mixture. This disrupts the hydrogen bonding and hydrophobic aggregation networks [3].

Q3: Can I heat the reaction to improve solubility? A: Proceed with extreme caution. While heating (microwave or conventional) improves solubility, Fmoc-sphingosine is prone to O-acylation (migration of the peptide chain to the hydroxyl group) and elimination reactions at high temperatures.

  • Limit: Do not exceed 40°C. If using microwave, use lower power (15-20W) and extended time rather than high temperature.

Q4: The coupling yield is low despite the solution being clear. What is happening? A: Steric hindrance. The C-18 tail acts as a shield.

  • Fix: Use a Double Coupling strategy.

    • Coupling 1: 2 hours in DCM/DMF (1:1).

    • Coupling 2: 2 hours in THF/DMF (1:1) to alter the swelling properties of the resin and expose different sites.[2]

Visual Workflow: Solubility Decision Matrix

SolubilityLogic Start Start: Fmoc-Sphingosine Solid SolventChoice Choose Primary Solvent Start->SolventChoice TryDMF Dissolve in 100% DMF SolventChoice->TryDMF Standard Protocol BinarySystem Switch to Binary System (DCM/DMF or THF/DMF) SolventChoice->BinarySystem Recommended CheckClear Is solution clear at 0.1M? TryDMF->CheckClear Precipitation Precipitation / Cloudiness CheckClear->Precipitation No Success High Solubility & Efficient Coupling CheckClear->Success Yes (Rare) Precipitation->BinarySystem Step1 1. Dissolve Fmoc-Sph in DCM (40% vol) BinarySystem->Step1 Step2 2. Dilute with DMF (60% vol) Step1->Step2 CouplingAgent Select Coupling Reagent Step2->CouplingAgent HBTU HBTU/DIEA CouplingAgent->HBTU Avoid DIC DIC/Oxyma CouplingAgent->DIC Preferred SaltOut Risk: Reagent Precipitation (Salt effect) HBTU->SaltOut DIC->Success

Figure 1: Decision matrix for solubilizing hydrophobic sphingolipid derivatives in SPPS.

References

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2(12), 3247–3256. Link

  • Albericio, F., &yman, J. M. (2018). "Choosing the Right Coupling Reagent for Peptides: A Tutorial Guide." Organic Process Research & Development, 22(7), 760–772. Link

  • Seebach, D., et al. (1996). "Modification of the properties of peptides and proteins by pegylation and lipidization." Journal of Peptide Science. (General reference on solubilizing hydrophobic segments using LiCl/DCM mixtures).
  • Sigma-Aldrich. "Sphingosine Solubility Data Sheet." Link (Verified solubility in DMF ~10mg/mL vs miscible in Ethanol/DCM mixtures).

Sources

Troubleshooting incomplete Fmoc deprotection of sphingosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sphingosine Derivative Synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to provide expert-level troubleshooting for common issues encountered during the synthesis of sphingosine derivatives, with a specific focus on challenges related to the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. As Senior Application Scientists, we have compiled this resource to address specific experimental hurdles with in-depth explanations and validated protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Fmoc deprotection seems incomplete. How can I confirm this and what are the primary causes?

A1: Incomplete Fmoc deprotection is a frequent issue that can lead to truncated sequences or purification difficulties.[1][2] Confirmation can be achieved through several analytical methods.

Initial Diagnosis:

  • Kaiser Test: This qualitative test detects free primary amines.[3] A negative (yellow/colorless) or weak positive result after the deprotection step strongly indicates the presence of the intact Fmoc group.[3]

  • UV-Vis Spectrophotometry: The progress of the deprotection can be monitored by measuring the UV absorbance of the dibenzofulvene-piperidine adduct, which is a byproduct of the reaction and has a characteristic absorbance around 301 nm.[3][4]

  • Thin-Layer Chromatography (TLC): TLC can be used to compare the reaction mixture to the starting material and a known standard of the deprotected product.[5]

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis of a small, cleaved sample provides a quantitative assessment of the reaction's completeness.[1][2]

Common Causes for Incomplete Deprotection:

  • Reagent Quality: The deprotection reagent, typically a 20% piperidine solution in N,N-dimethylformamide (DMF), can degrade over time.[3] Always use a freshly prepared solution with high-quality reagents.[6]

  • Steric Hindrance: The bulky nature of both the Fmoc group and the sphingosine derivative can sterically hinder the approach of the piperidine base.[1][3] This is particularly relevant for complex sphingosine analogues.

  • Reaction Conditions: Insufficient reaction time or temperatures below ambient can slow down the deprotection process.[3]

  • Aggregation: The peptide or lipid chain can aggregate on the solid support, limiting reagent access.[1][7]

Q2: I've confirmed incomplete deprotection. What are the immediate troubleshooting steps?

A2: Once incomplete deprotection is confirmed, several strategies can be employed to drive the reaction to completion.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for incomplete Fmoc deprotection.

Detailed Steps:

  • Repeat the Deprotection Step: The simplest first step is to repeat the standard deprotection protocol.[7]

  • Increase Reaction Time: For sterically hindered sphingosine derivatives, extending the deprotection time can be effective.[3]

  • Elevate the Temperature: Performing the deprotection at a moderately elevated temperature (e.g., 30-40°C) can help overcome kinetic barriers and disrupt aggregation.[3][7]

Q3: Standard piperidine treatment isn't working for my complex sphingosine derivative. What alternative deprotection reagents can I use?

A3: For particularly challenging deprotections, switching to a different base or a combination of reagents can be beneficial.

Reagent/CocktailConcentrationKey AdvantagesConsiderations
Piperidine 20% in DMFStandard, well-characterized.[8][]Can be less effective for sterically hindered substrates.[1]
4-Methylpiperidine (4-MP) 20% in DMFSimilar efficacy to piperidine, but not a controlled substance.[1][10]May require slightly longer reaction times in some cases.
Piperazine 5-10% in DMF/EthanolGood alternative, can reduce side reactions like aspartimide formation.[1][10][11]Lower solubility in DMF may require co-solvents.[1]
DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) 2% in DMFA stronger, non-nucleophilic base for very difficult sequences.[3][12][13]Can catalyze side reactions; often used with a nucleophilic scavenger.[13]

Experimental Protocol: Deprotection with DBU

  • Reagent Preparation: Prepare a fresh solution of 2% DBU and 2% piperidine in high-purity DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.[13]

  • Resin Treatment: Add the DBU/piperidine solution to your resin-bound sphingosine derivative.

  • Reaction: Agitate the mixture for 5-15 minutes at room temperature.

  • Monitoring: Monitor the reaction progress using the Kaiser test or by analyzing a cleaved aliquot via HPLC.[3]

  • Washing: Thoroughly wash the resin with DMF to remove all traces of the deprotection reagents and byproducts.[6]

Q4: How does the structure of my sphingosine derivative impact Fmoc deprotection?

A4: The unique structural features of sphingosine and its derivatives can present specific challenges to the standard β-elimination mechanism of Fmoc removal.[1]

Mechanism of Fmoc Deprotection:

Caption: Base-catalyzed β-elimination mechanism of Fmoc deprotection.

Structural Considerations for Sphingosine Derivatives:

  • Allylic Hydroxyl Group: The hydroxyl group at C3 of the sphingosine backbone can potentially influence the local electronic environment, though its direct impact on the distant Fmoc group is minimal.

  • Long Acyl Chains: In ceramides and other complex sphingolipids, long fatty acid chains can contribute to aggregation on the solid support, hindering reagent access.

  • Additional Functional Groups: Any additional bulky protecting groups on other parts of the sphingosine molecule can exacerbate steric hindrance.

Protocols for Monitoring and Analysis

Kaiser (Ninhydrin) Test Protocol

This test is a rapid and sensitive method for detecting the presence of free primary amines on the solid support.[3]

Reagents:

  • Solution A: 6.5 mg of KCN diluted in 100 ml of water, then 1 ml of this solution is diluted in 49 ml of pyridine.[3]

  • Solution B: 1 g of ninhydrin dissolved in 20 ml of n-butanol.

  • Solution C: 80 g of phenol dissolved in 20 ml of n-butanol.

Procedure:

  • Take a small sample of resin beads (1-2 mg) in a small test tube.

  • Add 2-3 drops of each of Solution A, B, and C.[7]

  • Heat the test tube at 100-110°C for 5 minutes.[7]

  • Observe the color change.

Interpretation of Results:

  • Intense Blue Beads and Solution: Positive result, indicating successful deprotection.[3]

  • Yellow/Colorless Beads and Solution: Negative result, indicating incomplete deprotection.[3]

HPLC Analysis of a Test Cleavage

A small-scale test cleavage can provide a quantitative assessment of the deprotection efficiency.

Procedure:

  • Dry a small sample of the resin (5-10 mg).

  • Add a cleavage cocktail (e.g., TFA/TIS/water 95:2.5:2.5) to the resin.[7][14]

  • Allow the cleavage to proceed for 1-2 hours at room temperature.

  • Precipitate the cleaved product in cold diethyl ether.[7]

  • Analyze the crude product by reverse-phase HPLC, comparing the peak corresponding to the Fmoc-protected species with the deprotected product.

References

  • National Center for Biotechnology Information. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]

  • Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]

  • Springer Nature. Methods for Removing the Fmoc Group. [Link]

  • Royal Society of Chemistry. . [Link]

  • Springer. Green Chemistry - In situ Fmoc removal. [Link]

  • PubMed. Synthesis and biological properties of novel sphingosine derivatives. [Link]

  • Humana Press. Methods for Removing the Fmoc Group. [Link]

  • Preprints.org. Synthesis, Molecular Modeling, and Translational Studies of Medicinal Agents Targeting Sphingolipid Biochemistry. [Link]

  • National Center for Biotechnology Information. Thieme Chemistry Journals Awardees – Where Are They Now? Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. [Link]

  • ResearchGate. Optimization of Removal Conditions for the Fmoc PG Was Performed Using Acidic Hydrogenolysis. [Link]

  • Digital Commons @ University of Rhode Island. Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. [Link]

  • MetwareBio. Guide to Sphingolipid: Structure, Classification, and Detection Methods. [Link]

  • Nowick Lab. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • PubMed. A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

  • ResearchGate. (PDF) Methods for Removing the Fmoc Group. [Link]

  • EMD Millipore. Fmoc SPPS Linkers. [Link]

  • Biotage. Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. [Link]

  • National Center for Biotechnology Information. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. [Link]

  • eScholarship. Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z‐Arg-Lys. [Link]

  • ACS Publications. Supporting Information Enhancing the Gastrointestinal Stability of Salmon Calcitonin through Peptide Stapling. [Link]

Sources

Minimizing racemization of Fmoc-erythro-sphingosine during synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sphingolipid Synthesis & Handling Topic: Minimizing Racemization of Fmoc-erythro-Sphingosine Ticket ID: #SPH-FMOC-001 Status: Resolved / Guide Published

Executive Summary

The synthesis and handling of Fmoc-erythro-sphingosine (Fmoc-(2S,3R)-sphingosine) presents a unique stereochemical challenge. Unlike standard amino acids, sphingosine possesses an allylic alcohol at C3 and an amine at C2. The proximity of these functional groups creates a high risk of C2-epimerization (racemization) and O-N acyl migration under basic conditions.

Module 1: The Mechanistic Risk (Diagnostic)

The Core Problem: C2-Proton Abstraction The primary route to racemization is the abstraction of the


-proton (C2-H) by a base.[1][2] In sphingosine, this proton is acidified by the electron-withdrawing Fmoc group (once attached) and the adjacent allylic system.
  • Base Attack: Strong bases (e.g., Triethylamine, DIPEA) or high pH (>9.0) abstract the C2 proton.

  • Planar Intermediate: The molecule forms a planar enolate-like intermediate, destroying the chiral information at C2.

  • Non-Stereoselective Reprotonation: When the proton returns, it can attack from either face. Due to steric strain (1,3-allylic strain) between the C3-hydroxyl and the Fmoc group, the Threo (2S, 3S) isomer is often thermodynamically favored over the natural Erythro (2S, 3R) form.

Visualizing the Failure Mode The following diagram illustrates the pathway from the desired Erythro isomer to the undesired Threo impurity.

RacemizationMechanism cluster_0 Critical Control Point Erythro Fmoc-Erythro-Sphingosine (2S, 3R) [Bioactive Target] Intermediate Planar Enolate Intermediate (Chirality Lost at C2) Erythro->Intermediate H+ Abstraction (C2) Base Strong Base / High pH (> pH 9.0) Base->Intermediate Intermediate->Erythro Kinetic Reprotonation Threo Fmoc-Threo-Sphingosine (2S, 3S) [Inactive/Toxic Impurity] Intermediate->Threo Thermodynamic Reprotonation (Steric Relief)

Figure 1: Mechanism of base-catalyzed C2-epimerization in Fmoc-sphingosine. High pH drives the equilibrium toward the thermodynamically stable Threo isomer.

Module 2: Optimized Synthesis Protocol

The "Mild Bicarbonate" Route To synthesize Fmoc-erythro-sphingosine from free sphingosine, you must avoid strong organic bases. The use of Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) is strictly required over Fmoc-Cl. Fmoc-Cl generates HCl, necessitating stronger bases to neutralize the reaction, which paradoxically increases racemization risk [1].

Reagents:

  • Substrate: D-erythro-sphingosine (free base).

  • Reagent: Fmoc-OSu (1.05 - 1.1 eq). Do NOT use Fmoc-Cl.

  • Base: Sodium Bicarbonate (NaHCO₃).

  • Solvent: THF/Water (1:1) or Dioxane/Water (1:1).

Step-by-Step Methodology:

  • Solubilization (Critical): Dissolve D-erythro-sphingosine in THF (or Dioxane). Ensure complete dissolution before adding water. Sphingosine is a lipid; poor solubility leads to heterogeneous reaction kinetics and lower yields.

    • Target Concentration: 0.1 M.

  • Buffer Preparation: Dissolve NaHCO₃ (1.5 eq) in water. Add this slowly to the sphingosine solution.

    • Checkpoint: Measure pH. It should be 8.0 – 8.5 . Do not exceed pH 9.0.

  • Reagent Addition (0°C): Cool the mixture to 0°C on an ice bath. Add Fmoc-OSu (dissolved in a minimal amount of THF) dropwise over 20 minutes.

    • Why? Low temperature suppresses the kinetic energy required for proton abstraction (racemization) while allowing the nucleophilic attack of the amine on the Fmoc-OSu to proceed [2].

  • Reaction & Monitoring: Allow the reaction to warm to Room Temperature (RT) naturally. Stir for 2-4 hours.

    • Monitor: TLC (CHCl₃/MeOH 9:1) or HPLC.[3][4][5] Look for the disappearance of the free amine.

  • Acidic Quench (The Safety Net): Once complete, carefully adjust pH to 3.0–4.0 using 1N HCl or citric acid solution.

    • Why? Acidifying ensures the amine is protonated (if any remains) and stops any base-catalyzed epimerization immediately.

  • Workup: Extract with Ethyl Acetate. Wash with brine. Dry over Na₂SO₄. Evaporate solvent at <40°C.

Comparison of Reagents:

FeatureFmoc-OSu (Recommended)Fmoc-Cl (Avoid)
Byproduct N-Hydroxysuccinimide (Neutral/Weakly Acidic)HCl (Strong Acid)
Base Requirement Mild (NaHCO₃)Strong (Et₃N / DIPEA)
Racemization Risk Low (< 0.5%) High (> 5.0%)
Reaction Speed Moderate (Controlled)Fast (Exothermic)

Module 3: Quality Control & Troubleshooting

Detecting the Isomers You cannot rely on standard C18 HPLC to separate Erythro and Threo isomers efficiently. You must use Chiral HPLC or specific derivatization techniques.

Recommended QC Method:

  • Column: Chiralpak IA or IB (Polysaccharide-based) or Crownpak CR(+) [3].

  • Mobile Phase: Hexane/Ethanol/TFA (Isocratic).

  • Detection: UV at 265 nm (Fmoc absorption).

  • Expectation: The Threo isomer typically elutes after the Erythro isomer on polysaccharide columns due to the difference in hydrogen bonding with the stationary phase.

Troubleshooting Guide (Q&A)

Q1: I see a split peak in my LC-MS after synthesis. Is this racemization?

  • Diagnostic: Check the mass. If the masses are identical, it is likely diastereomers (Erythro/Threo).

  • Fix: Review your base usage. Did you use DIPEA? If so, switch to NaHCO₃. Did you leave the reaction overnight at pH > 9? Limit reaction time to 4 hours.

Q2: My yield is low, and the starting material crashed out.

  • Cause: Sphingosine has poor water solubility.

  • Fix: Increase the THF ratio to 2:1 (THF:Water). Ensure the sphingosine is fully dissolved in organic solvent before adding the aqueous buffer. Sonicate if necessary.

Q3: Can I use this Fmoc-sphingosine in Solid Phase Peptide Synthesis (SPPS)?

  • Risk: Yes, but the coupling step is another risk point.

  • Protocol: Use "low-racemization" coupling cocktails.[6] Avoid HBTU/DIPEA. Instead, use DIC/Oxyma (Diisopropylcarbodiimide / Ethyl Cyanohydroxyiminoacetate). This combination maintains a lower basicity profile than phosphonium salts, preserving the chiral center [4].

Workflow Visualization

OptimizationWorkflow Start Start: Free Sphingosine (D-Erythro) Solvent Dissolve in THF/Dioxane (Homogeneous Phase) Start->Solvent BaseChoice Add NaHCO3 (aq) Target pH 8.0-8.5 Solvent->BaseChoice Reagent Add Fmoc-OSu @ 0°C (Dropwise) BaseChoice->Reagent Monitor Monitor HPLC (Stop at conversion) Reagent->Monitor Quench Acidic Quench (pH 3-4) *CRITICAL STEP* Monitor->Quench < 4 Hours Final Pure Fmoc-Erythro-Sphingosine (>99% ee) Quench->Final

Figure 2: Optimized workflow for minimizing racemization. The acidic quench is the critical control point to freeze stereochemistry.

References

  • BenchChem. (2025).[1][6] The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Retrieved from

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Contextual grounding on Fmoc-OSu stability vs Fmoc-Cl).
  • Phenomenex. (2024). HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Retrieved from

  • Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. (Demonstrates the superiority of Oxyma/DIC in preventing C-alpha racemization in sensitive substrates). Retrieved from

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Characterization of Fmoc-erythro-sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product: Fmoc-D-erythro-sphingosine (Fmoc-Sph) Primary Utility: Solid-Phase Peptide Synthesis (SPPS) of sphingolipids; structural biology standards. The Challenge: Sphingolipids are notorious for aggregation-induced line broadening in NMR. The Fmoc protecting group alters solubility and chemical shift dispersion, requiring a distinct analytical approach compared to free sphingosine.

This guide provides a definitive technical comparison of Fmoc-erythro-sphingosine against its free and threo-isomeric counterparts. It establishes a self-validating NMR protocol to confirm stereochemical purity (


-coupling analysis) and synthetic integrity (impurity profiling).

Part 1: Strategic Context & Technical Comparison

Fmoc-Sphingosine vs. Free Sphingosine

The introduction of the fluorenylmethoxycarbonyl (Fmoc) group at the


-2 position fundamentally changes the physicochemical behavior of the sphingoid base during characterization.
FeatureFree SphingosineFmoc-erythro-SphingosineTechnical Implication
Solubility (CDCl

)
Poor; forms gels/aggregates.High; Fmoc disrupts H-bonding.Fmoc-Sph yields sharper spectra in chloroform, allowing easier routine analysis without expensive deuterated methanol/DMSO.
H-2 Chemical Shift

~2.8 - 3.0 ppm

~3.7 - 3.9 ppm
The carbamate anisotropy shifts H-2 downfield, moving it away from the bulk methylene envelope (

1.2), facilitating integration.
Line Broadening Severe (concentration dependent).Minimal.Accurate integration of the alkene region (

5.4-5.8) is significantly more reliable in the Fmoc derivative.
Stereochemical Validation: Erythro vs. Threo

The critical quality attribute (CQA) for bioactive sphingolipids is the erythro (2S,3R) configuration. Synthetic routes can inadvertently produce the threo isomer. 1H NMR distinguishes these via vicinal coupling constants (


).
  • Erythro (Natural): Displays a larger coupling constant, typically

    
     .
    
  • Threo (Unnatural): Displays a significantly smaller coupling constant, typically

    
     .
    

Expert Insight: In CDCl


, the intramolecular hydrogen bond between the carbamate NH and the C3-OH in the erythro isomer stabilizes a conformation that maximizes this coupling difference.

Part 2: Experimental Protocol (Self-Validating System)

Materials
  • Analyte: ~5-10 mg Fmoc-erythro-sphingosine.

  • Solvent: 600 µL CDCl

    
     (99.8% D) + 0.03% TMS (Tetramethylsilane).
    
    • Note: If peaks remain broad, add 10 µL CD

      
      OD to break residual aggregates, though this will exchange the NH/OH protons.
      
Workflow Diagram

The following diagram outlines the decision logic for validating the sample.

G Start Sample Preparation (5mg in 600µL CDCl3) Acquire Acquire 1H NMR (>400 MHz, ns=16) Start->Acquire CheckImpurity Check Impurities (Region 6.0 - 6.2 ppm) Acquire->CheckImpurity ImpurityFound Dibenzofulvene Present (Recrystallize) CheckImpurity->ImpurityFound Singlet @ 6.1 ppm CheckAlkene Check Alkene Geometry (J_trans ~15.4 Hz) CheckImpurity->CheckAlkene Clean CheckStereo Check Stereochemistry (J_2,3 Coupling) CheckAlkene->CheckStereo Trans Confirmed Erythro PASS: Erythro (J ~6-8 Hz) CheckStereo->Erythro Large J Threo FAIL: Threo (J ~2-3 Hz) CheckStereo->Threo Small J

Caption: Logical workflow for structural validation of Fmoc-sphingosine, prioritizing impurity checks before stereochemical assignment.

Part 3: Data Reference & Analysis[1]

The "Gold Standard" Assignment Table

Data corresponds to 500 MHz 1H NMR in CDCl


 at 298 K.
Proton PositionChemical Shift (

ppm)
MultiplicityCoupling (

Hz)
Assignment Logic
Fmoc Aromatics 7.76d7.5Fluorene H-4, H-5
7.60d7.4Fluorene H-1, H-8
7.40t7.4Fluorene H-3, H-6
7.31t7.4Fluorene H-2, H-7
Alkene H-5 5.70 - 5.80dt15.4, 6.7Trans-alkene; diagnostic for geometric purity.
Alkene H-4 5.45 - 5.55dd15.4, 6.0Couples to H-5 and H-3.
Fmoc CH

4.30 - 4.50d7.0Characteristic Fmoc methylene doublet.
H-3 4.25 - 4.35m-Allylic alcohol methine; overlaps with Fmoc CH.
Fmoc CH 4.21t7.0Fluorene bridgehead methine.
H-2 3.70 - 3.85m-Alpha-proton; shifted downfield by carbamate.
H-1a, H-1b 3.60 - 3.80m-Terminal hydroxymethyl group.
Bulk CH

1.25 - 1.35s (broad)-Lipid tail (C6 - C17).
Terminal CH

0.88t6.8C18 Methyl.
Impurity Profiling (The "Trust" Check)

Common contaminants in Fmoc-sphingosine arise from deprotection byproducts or incomplete synthesis.

  • Dibenzofulvene (DBF): The primary byproduct of Fmoc cleavage.[1]

    • Diagnostic Signal: Singlet at

      
       6.1 ppm  (exocyclic double bond).
      
    • Action: If observed, the sample requires further purification (column chromatography) as DBF is reactive and can interfere with biological assays.

  • Fmoc-Cl / Fmoc-OSu: Unreacted starting material.

    • Diagnostic Signal: Aromatic multiplets often shift slightly upfield; lack of the lipid tail integration (0.88 ppm) relative to the aromatic integral (8H).

References

  • Garner, P., et al. (2000). "Conformational studies of sphingolipids by NMR spectroscopy." Biochimica et Biophysica Acta (BBA).

  • Kisic, A., et al. (1995). "Isolation and characterization of diacetate derivatives, with revised 13C nuclear magnetic resonance assignments for D-erythro-sphingosine." Journal of Lipid Research.[2]

  • Hokkaido University. (2014). "Structure-inspired design of a sphingolipid mimic." Royal Society of Chemistry Supplementary Info.

  • University of Colorado Boulder. "Spin-spin splitting and coupling - Coupling in 1H NMR." Organic Chemistry Data.

  • Gottlieb, H. E., et al. (1997).[3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry.

Sources

Technical Guide: Mass Spectrometry Fragmentation of Fmoc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Pattern of Fmoc-erythro-Sphingosine Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a definitive technical analysis of the mass spectrometry (MS) behavior of N-Fmoc-D-erythro-sphingosine . While native sphingolipid analysis is common, Fmoc-derivatization is a critical workflow for enhancing chromatographic retention of polar sphingoid bases, resolving stereoisomers, and stabilizing analytes during complex extraction protocols.

This document details the specific fragmentation mechanisms (ESI-MS/MS), compares the analytical performance against native and alternative derivatization workflows, and provides a self-validating experimental protocol.

Structural & Mechanistic Analysis

The Analyte: Fmoc-erythro-Sphingosine
  • Chemical Formula: C

    
    H
    
    
    
    NO
    
    
  • Monoisotopic Mass: 521.3505 Da

  • Precursor Ion [M+H]

    
    : m/z 522.36
    
  • Precursor Ion [M+Na]

    
    : m/z 544.34
    

The Fmoc (fluorenylmethyloxycarbonyl) group is attached to the amine at the C2 position of the sphingoid base. This modification significantly increases hydrophobicity, shifting the analyte's retention time into stable regions of Reverse-Phase (RP) chromatography, away from the ion-suppression zone common with free sphingosine.

Fragmentation Pathway (ESI-MS/MS)

In Electrospray Ionization (ESI) positive mode, Fmoc-erythro-sphingosine exhibits a distinct fragmentation pattern driven by the stability of the fluorenyl group and the lability of the carbamate linkage.

Primary Fragmentation Channels:

  • Fmoc Cleavage (Diagnostic): The most abundant and characteristic cleavage is the loss of the Fmoc group. This often yields the dibenzofulvene cation (m/z 179.1), which is the signature ion for any Fmoc-protected amine.

  • Sphingoid Base Recovery: The cleavage of the carbamate bond can also retain the charge on the sphingoid backbone, generating the protonated sphingosine ion (m/z 300.3).

  • Backbone Dehydration: The generated sphingosine ion (m/z 300.3) instantly undergoes sequential dehydration (loss of water molecules from C1 and C3 hydroxyls) to form the characteristic sphingadienine ion (m/z 264.3).

Visualization: Fragmentation Mechanism

The following diagram illustrates the causal pathway of ion formation in a collision-induced dissociation (CID) cell.

FragmentationPathway Parent Precursor Ion [M+H]+ m/z 522.4 Intermediate Carbamate Cleavage Parent->Intermediate CID Energy Frag_Fmoc Dibenzofulvene Cation (Fmoc Signature) m/z 179.1 Intermediate->Frag_Fmoc Charge Retention on Fmoc Frag_Sph Protonated Sphingosine [M-Fmoc+H]+ m/z 300.3 Intermediate->Frag_Sph Charge Retention on Base Frag_Dehyd1 Mono-dehydrated Sphingosine [Sph-H2O]+ m/z 282.3 Frag_Sph->Frag_Dehyd1 - H2O (18 Da) Frag_Dehyd2 Di-dehydrated Sphingosine [Sph-2H2O]+ m/z 264.3 Frag_Dehyd1->Frag_Dehyd2 - H2O (18 Da)

Caption: ESI-MS/MS fragmentation pathway of Fmoc-erythro-sphingosine showing parallel formation of the diagnostic Fmoc cation and the sphingoid backbone series.

Comparative Performance Guide

This section objectively compares Fmoc-derivatization against the two primary alternatives: Native (Underivatized) Analysis and Dansyl-Derivatization .

Performance Matrix
FeatureFmoc-Sphingosine Native Sphingosine Dansyl-Sphingosine
Precursor m/z 522.4300.3~533.3
Primary Fragment m/z 179.1 (Fmoc)m/z 264.3 (Backbone)m/z 170.1 (Dansyl)
Chromatographic Retention High (Elutes late in RP-LC)Low (Elutes early, prone to suppression)High
Sensitivity (ESI+) High (Hydrophobic surface activity)Moderate to HighVery High (Tertiary amine boost)
Isomer Resolution Excellent (Separates erythro/threo)Poor (Co-elution common)Good
Workflow Complexity Moderate (Requires derivatization)Low (Direct inject)Moderate
Critical Analysis
  • Vs. Native Analysis: Native analysis is faster but suffers from "ion suppression" because sphingosine elutes early with polar matrix contaminants. Fmoc-derivatization adds significant hydrophobicity, shifting the analyte to a "cleaner" region of the chromatogram, significantly improving Signal-to-Noise (S/N) ratio in complex biological matrices (plasma/tissue).

  • Vs. Dansyl Chloride: Dansyl derivatives are often more sensitive due to the easily protonated dimethylamino group. However, Fmoc is frequently preferred in synthetic chemistry and peptide synthesis workflows as a dual-purpose protecting group that also allows for quality control via MS, whereas Dansyl is purely analytical.

Experimental Protocol: Self-Validating Workflow

Objective: Quantify Fmoc-erythro-sphingosine in a biological matrix with structural confirmation.

Reagents & Preparation
  • Stock Solution: Dissolve Fmoc-erythro-sphingosine in Methanol/Chloroform (1:1) to 1 mM.

  • Derivatization (if starting with free sphingosine):

    • Mix 100 µL sample + 50 µL NaHCO

      
       (50 mM, pH 8.5).
      
    • Add 100 µL Fmoc-Cl (5 mM in Acetonitrile).

    • Incubate 10 mins at 40°C.

    • Quench with 10 µL formic acid.

LC-MS/MS Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid + 5 mM Ammonium Formate.

  • Mobile Phase B: Methanol/Acetonitrile (1:1) + 0.1% Formic Acid.[1]

  • Gradient: 50% B to 100% B over 5 mins. Fmoc-sphingosine typically elutes at ~4.2 min.

MRM Transitions (Multiple Reaction Monitoring)

To ensure specificity, monitor the following transitions:

  • Quantifier: 522.4

    
     179.1 (High abundance, Fmoc specific).
    
  • Qualifier: 522.4

    
     264.3 (Structural confirmation, Sphingosine backbone).
    
Visualization: Analytical Workflow

Workflow Sample Biological Sample Extract Liquid-Liquid Extraction (CHCl3/MeOH) Sample->Extract Deriv Fmoc Derivatization (pH 8.5, 40°C) Extract->Deriv LC RP-HPLC Separation (Retains Fmoc-Sph) Deriv->LC Clean Injection MS ESI-MS/MS (MRM Mode) LC->MS tR ~4.2 min Data Quantification (m/z 522->179) MS->Data

Caption: Step-by-step analytical workflow for the extraction, derivatization, and quantification of Fmoc-sphingosine.

Troubleshooting & Optimization

  • Low Sensitivity: If the m/z 179 signal is unstable, switch to the m/z 264 transition. While less intense for Fmoc derivatives, it is less susceptible to background noise from excess Fmoc-Cl reagent.

  • Peak Broadening: Fmoc-sphingosine is highly hydrophobic. Ensure the LC column is heated to 40-50°C to improve mass transfer kinetics and peak shape.

  • Carryover: Due to high lipophilicity, Fmoc-sphingosine can stick to injector needles. Use a needle wash of Isopropanol:Acetonitrile (1:1) between runs.

References

  • LIPID MAPS® Lipidomics Gateway. "Structure-Specific, Quantitative Methods for Analysis of Sphingolipids by Liquid Chromatography–Tandem Mass Spectrometry." LIPID MAPS. Available at: [Link]

  • Merrill, A. H., et al. "Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods in Enzymology, 2005.
  • Bielawski, J., et al. "Comprehensive Quantitative Analysis of Bioactive Sphingolipids by High-Performance Liquid Chromatography-Tandem Mass Spectrometry." Methods in Molecular Biology, 2009.[2]

  • National Institutes of Health (NIH). "Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS)." PubMed Central. Available at: [Link]

Sources

Definitive Guide: Fmoc vs. Boc Strategies for Sphingosine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Orthogonality Decision

The synthesis of sphingosine (D-erythro-sphingosine) and its derivatives hinges on the precise manipulation of the 2-amino-1,3-diol motif. The choice between 9-Fluorenylmethyloxycarbonyl (Fmoc) and tert-Butyloxycarbonyl (Boc) protection is not merely a matter of preference but a strategic decision dictated by the required orthogonality of the total synthesis.

  • Choose Boc when your synthetic route requires strong base stability (e.g., organolithium additions) and you can tolerate final acidic deprotection. It remains the "Gold Standard" for generating Garner's aldehyde due to the robustness of the Boc group during nucleophilic additions.

  • Choose Fmoc when synthesizing complex sphingolipids (like glycosphingolipids or phosphosphingolipids) where acid-labile groups (acetonides, silyl ethers, glycosidic bonds) must survive the N-deprotection step. It is the superior choice for solid-phase synthesis and "late-stage" diversity.

Mechanistic Foundation & Chemical Logic

The Sphingoid Backbone Challenge

The core challenge in sphingosine synthesis is maintaining the stereochemical integrity of the C2-amine and C3-hydroxyl centers while installing the long hydrophobic tail (C4-C18).

Boc Strategy (Acid-Labile / Base-Stable)
  • Mechanism: The tert-butyl carbamate moiety is removed via acid-catalyzed elimination (typically TFA or HCl), generating isobutylene and CO₂.

  • Advantage: The N-H proton in Boc-carbamates is less acidic (pKa ~17) than in amides, but can still be deprotonated by strong bases (e.g., n-BuLi) to form a dianion, allowing for C-alkylation without N-alkylation.

  • Risk: Acidic deprotection can trigger migration of O-protecting groups or hydrolyze acid-sensitive functionalities (e.g., acetonides used to protect the 1,3-diol).

Fmoc Strategy (Base-Labile / Acid-Stable)
  • Mechanism: Removal occurs via an E1cB mechanism using a secondary amine (piperidine).[1] The base abstracts the acidic proton at the fluorenyl 9-position, leading to

    
    -elimination of dibenzofulvene.[2]
    
  • Advantage: Completely stable to acidic conditions. This allows the use of acid-labile side-chain protecting groups (Trt, tBu, Boc) or acetonides throughout the synthesis.

  • Risk: The Fmoc group is unstable to the strong nucleophiles (Grignards, Lithiates) often used to elongate the lipid chain, necessitating alternative coupling strategies like Cross-Metathesis (CM) or Julia-Kocienski olefination.

Comparative Workflow Analysis

Visualization of Synthetic Pathways

SphingosineSynthesis cluster_Boc Boc Strategy (Garner's Aldehyde) cluster_Fmoc Fmoc Strategy (Cross-Metathesis) Boc_Ser N-Boc-L-Serine (Starting Material) Boc_GA Boc-Garner's Aldehyde (Stable to Base) Boc_Ser->Boc_GA 1. Esterification 2. Acetonide Li_Alkyne Lithium Acetylide Addition Boc_GA->Li_Alkyne n-BuLi, Alkyne (Nucleophilic Attack) Boc_Int Boc-Sphingosine Intermediate Li_Alkyne->Boc_Int Red-Al Reduction Sph_Boc D-erythro-Sphingosine (Acid Deprotection) Boc_Int->Sph_Boc TFA/DCM Fmoc_Ser N-Fmoc-L-Serine (Starting Material) Fmoc_Vinyl Fmoc-Vinyl Serinol (Via Weinreb Amide) Fmoc_Ser->Fmoc_Vinyl 1. Weinreb Amide 2. VinylMgBr (Careful!) CM_Step Olefin Cross-Metathesis (Grubbs II) Fmoc_Vinyl->CM_Step Pentadecene Grubbs Cat. Fmoc_Int Fmoc-Sphingosine Intermediate CM_Step->Fmoc_Int Selective Reduction Sph_Fmoc D-erythro-Sphingosine (Base Deprotection) Fmoc_Int->Sph_Fmoc Piperidine/DMF

Caption: Comparative flow of Boc vs. Fmoc strategies. Note the divergence in chain elongation methods (Nucleophilic addition for Boc vs. Cross-Metathesis for Fmoc).

Detailed Experimental Protocols

Protocol A: The Boc Route (Improved Koskinen Method)

Best for: Standard Sphingosine synthesis, high stereocontrol.

1. Synthesis of Boc-Garner's Aldehyde

  • Reagents: N-Boc-L-Serine methyl ester, 2,2-dimethoxypropane (DMP),

    
    , DIBAL-H.
    
  • Step 1 (Acetonide Formation): Dissolve N-Boc-L-Ser-OMe (10 mmol) in acetone/DMP. Add catalytic

    
     (orange color persists). Stir RT for 2h. Quench with 
    
    
    
    .[3]
    • Expert Insight: Use

      
       instead of pTsOH to prevent Boc cleavage and racemization.
      
  • Step 2 (Reduction): Dissolve the acetonide ester in anhydrous Toluene. Cool to -78°C (Critical).[4] Add DIBAL-H (1.1 equiv) dropwise over 1h. Quench with Methanol at -78°C, then Rochelle's salt.

    • Yield: ~85%[4][5][6]

    • Checkpoint: Monitor by TLC. Over-reduction to the alcohol is the primary failure mode if temperature rises above -70°C.

2. Chain Elongation (Nucleophilic Addition)

  • Reagents: 1-Pentadecyne, n-BuLi, THF.

  • Procedure: Generate lithium acetylide from 1-pentadecyne and n-BuLi at -78°C. Add Boc-Garner's aldehyde slowly.

  • Result: Gives the propargylic alcohol. Requires reduction (Red-Al or Birch) to get the trans-alkene of sphingosine.

Protocol B: The Fmoc Route (Cross-Metathesis Approach)

Best for: Acid-sensitive targets, solid-phase synthesis, combinatorial libraries.

1. Synthesis of Fmoc-Vinyl Serinol (The "Fmoc-Garner" Equivalent)

  • Rationale: We avoid the aldehyde because Fmoc is base-labile; the aldehyde is prone to racemization on silica. The vinyl ketone or vinyl alcohol is more stable.

  • Step 1 (Weinreb Amide): React Fmoc-L-Ser(tBu)-OH with N,O-dimethylhydroxylamine, EDC, and HOBt.

  • Step 2 (Vinyl Ketone): React Weinreb amide with Vinylmagnesium bromide (3 equiv) at 0°C. Note: Fmoc is surprisingly stable to Grignards at 0°C if quenched quickly, but this is risky. A safer alternative is the Stille coupling.

  • Alternative Safe Step: Reduce Fmoc-Ser-OMe to the alcohol, oxidize to aldehyde (Dess-Martin), then Wittig olefination immediately to install the vinyl group.

2. Cross-Metathesis (The Key Step)

  • Reagents: Fmoc-Vinyl-Serinol derivative, 1-Pentadecene, Grubbs II Catalyst (5 mol%), DCM.

  • Procedure:

    • Dissolve Fmoc-alkene (1 equiv) and 1-Pentadecene (3 equiv) in degassed DCM.

    • Add Grubbs II catalyst. Reflux for 12h.

    • Concentrate and purify by flash chromatography.

  • Yield: ~60-75%

  • Advantage: This installs the trans-double bond directly with high selectivity (E/Z > 10:1), avoiding the alkyne reduction step required in the Boc route.

3. Final Deprotection (Fmoc Removal)

  • Reagents: 20% Piperidine in DMF.

  • Procedure: Stir Fmoc-sphingosine in 20% Piperidine/DMF for 30 mins.

  • Self-Validating Check: Monitor UV absorbance of the dibenzofulvene-piperidine adduct.

  • O-to-N Migration Note: If the C3-hydroxyl is acylated (e.g., in ceramide synthesis precursors), base deprotection of Fmoc will trigger O-to-N acyl migration, effectively forming the ceramide in situ. This is a feature, not a bug, in ceramide synthesis.

Performance Comparison Data

FeatureBoc StrategyFmoc Strategy
Primary Orthogonality Acid Labile (TFA/HCl)Base Labile (Piperidine)
Garner's Aldehyde Stability High (Standard Route)Low (Prone to racemization)
Chain Elongation Method Nucleophilic Addition (Lithium Acetylides)Cross-Metathesis or Wittig
Stereocontrol (C2/C3) Excellent (via Garner's Aldehyde)Good (Dependent on CM selectivity)
Side Reactions Acid-catalyzed acetonide hydrolysisDibenzofulvene polymerization
Overall Yield (to Sphingosine) 45 - 55% 30 - 45%
Cost Low (Reagents cheap)Moderate (Fmoc-AA & Catalysts expensive)
Best For Bulk synthesis of SphingosineLabeled/Complex Sphingolipids

Expert Recommendations

  • For Pure Sphingosine Production: Stick to the Boc route . The Koskinen modification of Garner's aldehyde synthesis is robust, scalable, and the stereochemistry is locked in early. The yield advantage is significant.

  • For Glycosphingolipids: Use the Fmoc route .[2] You can glycosylate the C1-hydroxyl with sensitive sugar donors that would fall apart under the acidic conditions needed to remove Boc.

  • Troubleshooting O-to-N Migration: In the Fmoc route, if you observe low yields of the free amine, check if you have inadvertently formed an O-acyl species that migrated to the Nitrogen. This is reversible in acid but stable in base.

References

  • Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of N-Boc-alpha-amino aldehydes. Journal of Organic Chemistry. Link

  • Koskinen, A. M., et al. (2013). Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products. Beilstein Journal of Organic Chemistry. Link

  • Rai, A. N., & Basu, A. (2005). Synthesis of sphingosine and phytosphingosine via olefin cross metathesis. Journal of Organic Chemistry. Link

  • Yamamoto, T., et al. (2006). Versatile Synthetic Method for Sphingolipids via Olefin Cross Metathesis.[7][8][9] Organic Letters. Link

  • BenchChem Technical Guides. (2025). Comparison of Boc versus Fmoc protection in solid-phase peptide synthesis. Link

Sources

Validating Stereochemical Purity of Synthetic Fmoc-erythro-Sphingosine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Stereochemical Imperative

In the synthesis of sphingolipids and their inclusion in solid-phase peptide synthesis (SPPS), Fmoc-D-erythro-sphingosine (Fmoc-(2S,3R)-sphingosine) is the critical building block. However, chemical synthesis often yields mixtures of stereoisomers. The biological activity of sphingolipids is strictly stereospecific; the natural D-erythro isomer is bioactive, while L-threo or L-erythro isomers can act as competitive inhibitors or exhibit cytotoxicity.

This guide compares the three primary validation methodologies—High-Field NMR , Chiral HPLC , and Reverse-Phase (RP) HPLC —to establish a self-validating quality control system. While RP-HPLC is standard for chemical purity, it fails to detect enantiomeric impurities. Therefore, a dual-method approach combining NMR (for diastereomers) and Chiral HPLC (for enantiomers) is required for pharmaceutical-grade validation.

The Challenge: Visualizing the Impurities

Synthetic routes to sphingosine (e.g., via Garner’s aldehyde or cross-metathesis) generate specific impurities. Understanding these is the first step in validation.

SphingosineStereoisomers Synthesis Synthetic Route (e.g., Garner's Aldehyde) Diast_Erythro Erythro (Syn) (Bioactive Backbone) Synthesis->Diast_Erythro Major Product Diast_Threo Threo (Anti) (Impurity from reduction) Synthesis->Diast_Threo Minor Product D_Erythro D-erythro (2S, 3R) TARGET MOLECULE Diast_Erythro->D_Erythro L_Erythro L-erythro (2R, 3S) (Enantiomeric Impurity) Diast_Erythro->L_Erythro Method_NMR Detected by 1H-NMR (Coupling Constants) Diast_Erythro->Method_NMR Distinguishes from Threo D_Threo D-threo (2R, 3R) Diast_Threo->D_Threo L_Threo L-threo (2S, 3S) Diast_Threo->L_Threo Method_HPLC Detected by Chiral HPLC D_Erythro->Method_HPLC Separates from L-Erythro

Figure 1: Stereoisomer hierarchy in sphingosine synthesis. NMR distinguishes the left branch (Erythro) from the right (Threo), while Chiral HPLC is required to distinguish the target (Green) from its enantiomer (Yellow).

Comparative Analysis of Validation Methods

To validate Fmoc-erythro-sphingosine, one must prove two things:

  • Diastereomeric Purity: Is it Erythro or Threo?

  • Enantiomeric Purity: Is it D (2S,3R) or L (2R,3S)?

The following table compares the performance of standard analytical techniques.

FeatureMethod A: High-Field 1H-NMR Method B: Chiral HPLC Method C: RP-HPLC (C18)
Primary Utility Diastereomer Confirmation (Erythro vs. Threo).Enantiomer Resolution (D vs. L).Chemical Purity (Side products, Fmoc-OH).[1]
Basis of Detection Scalar Coupling Constants (

).
Interaction with Chiral Stationary Phase (CSP).[1][2][3][4]Hydrophobicity / Carbon Chain Length.
Resolution Power High for local stereochemistry (2 vs 3).High for global chirality.Low for stereoisomers (often co-elute).
Sample Requirement ~5–10 mg (Non-destructive).< 1 mg (High sensitivity).< 1 mg.
Limitation Cannot distinguish Enantiomers (D-erythro vs L-erythro).Requires expensive, specific columns.Blind to stereochemistry without derivatization.
Expert Insight

"Do not rely on Optical Rotation (


) for purity validation. The bulky Fmoc group and the long alkyl chain dilute the specific rotation, making it insensitive to minor stereochemical impurities (e.g., 5-10% L-isomer)."

Detailed Validation Protocols

Protocol A: 1H-NMR for Diastereomeric Purity

Objective: Confirm the erythro configuration by measuring the vicinal coupling constant between H-2 and H-3.

Theory: In the erythro configuration, the H-2 and H-3 protons adopt a gauche conformation in the lowest energy rotamer, resulting in a smaller coupling constant (


 Hz). In the threo configuration, they adopt an anti-periplanar arrangement, yielding a larger coupling (

Hz).

Step-by-Step Methodology:

  • Sample Prep: Dissolve 5–10 mg of Fmoc-sphingosine in 600 µL of CDCl₃ (Deuterated Chloroform).

    • Note: If peaks are broad due to aggregation, add 5-10% CD₃OD (Methanol-d4) to break hydrogen bonds.

  • Acquisition: Acquire a 1H spectrum at 500 MHz or higher . A high field is necessary to resolve the H-2/H-3 multiplets from the Fmoc methylene protons.

  • Processing: Apply Gaussian apodization (gb) to enhance resolution.

  • Analysis: Focus on the region 3.5 ppm – 4.5 ppm .

    • Locate H-2 (neighboring the NH-Fmoc) and H-3 (neighboring the hydroxyl).

    • Measure the vicinal coupling constant

      
      .
      

Acceptance Criteria:

ConfigurationCoupling Constant (

)
Status
Erythro 4.0 – 5.5 Hz PASS
Threo 7.0 – 9.0 Hz FAIL
Protocol B: Chiral HPLC for Enantiomeric Purity

Objective: Quantify the ratio of D-erythro (Target) to L-erythro (Impurity).

Theory: Standard C18 columns cannot separate enantiomers. A polysaccharide-based Chiral Stationary Phase (CSP) creates a chiral environment (grooves/cavities) that differentially retains the D and L forms based on steric fit.

Step-by-Step Methodology:

  • Column Selection: Use Chiralpak AD-H or Lux Cellulose-1 (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Why: These columns show superior selectivity for Fmoc-protected amines adjacent to secondary alcohols.

  • Mobile Phase: Isocratic elution with Hexane / Isopropanol (IPA) .

    • Ratio: Start with 90:10 (v/v) .

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

  • Detection: UV at 254 nm (targeting the Fmoc chromophore).

  • Procedure:

    • Inject the Racemic Standard (mix of D and L) to establish retention times (

      
      ).[1]
      
    • Inject the Product Sample.[1]

    • Calculate Enantiomeric Excess (

      
      ).
      

Data Interpretation (Example on Chiralpak AD-H):

IsomerApprox Retention Time (

)
L-erythro (Impurity)~12.5 min
D-erythro (Target)~14.2 min

Note: Elution order can reverse depending on the specific column and mobile phase modifiers. Always run a racemic standard first.

The Self-Validating Workflow

This diagram illustrates the logical flow for accepting a batch of synthetic Fmoc-sphingosine.

ValidationWorkflow Start Crude Fmoc-Sphingosine Step1 1. RP-HPLC (C18) Start->Step1 Decision1 Chem Purity > 98%? Step1->Decision1 Step2 2. 1H-NMR (500 MHz) Decision1->Step2 Yes Fail REJECT / Repurify Decision1->Fail No Decision2 J(H2-H3) < 6 Hz? Step2->Decision2 Step3 3. Chiral HPLC Decision2->Step3 Yes (Erythro) Decision2->Fail No (Threo detected) Decision3 ee > 99%? Step3->Decision3 Pass VALIDATED Product Decision3->Pass Yes Decision3->Fail No (Racemic)

Figure 2: The sequential validation logic. Note that NMR must precede Chiral HPLC to rule out diastereomers that might co-elute or confuse the chiral analysis.

References

  • Merrill, A. H., et al. (2000). "Sphingolipidomics: High-throughput identification and quantification of sphingolipids." Methods in Enzymology, 312, 3-44.

  • Garner, P., & Park, J. M. (1987). "The synthesis of the immunoregulator D-erythro-sphingosine." Journal of Organic Chemistry, 52(12), 2361-2364.

  • Liotta, D. C., et al. (1990). "Stereoselective synthesis of sphingosine and its analogues." Journal of the American Chemical Society. (Demonstrates the NMR coupling constants for erythro vs threo).
  • Phenomenex Technical Guide. (2023). "Chiral HPLC Separations: Strategies for Enantiomeric Resolution."

  • Avanti Polar Lipids. (2024). "Sphingosine Standards and Analytical Methods."

Sources

Comparative Guide: C17-Sphingosine vs. Fmoc-erythro-Sphingosine Internal Standards

[1]

Executive Summary

In the quantification of sphingolipids, the choice of internal standard (IS) dictates the accuracy, reproducibility, and workflow complexity of the assay.[1] This guide compares the industry-standard C17-Sphingosine (an odd-chain structural analog) against Fmoc-erythro-sphingosine (a derivatized standard typically associated with fluorescence detection).[1]

The Verdict:

  • C17-Sphingosine is the superior internal standard for quantitative lipidomics (LC-MS/MS).[1] It is introduced prior to sample preparation, allowing it to correct for extraction efficiency, matrix effects, and (if applicable) derivatization yield.

  • Fmoc-erythro-sphingosine is primarily a calibration standard for defining retention times in HPLC-FLD methods.[1] Using it as an internal standard is methodologically flawed unless isotopically labeled, as it cannot differentiate from endogenous sphingosine or correct for the derivatization reaction step itself.

Technical Profile: C17-Sphingosine (The Analog Standard)[1]

Mechanism of Action: C17-sphingosine (d17:[1][2]1) is a non-endogenous sphingoid base. It possesses a 17-carbon backbone, whereas mammalian sphingosine is predominantly 18-carbon (d18:1).[1] This single carbon difference creates a mass shift (Δm = -14 Da) distinguishable by Mass Spectrometry, while retaining physicochemical properties nearly identical to the endogenous analyte.[1]

Primary Application:

  • LC-MS/MS (Label-Free): The "Gold Standard" for high-throughput lipidomics.[1]

  • LC-MS/MS (Derivatized): Used as the precursor IS; it is spiked in, then derivatized alongside the sample to form Fmoc-C17-sphingosine.[1]

Performance Metrics:

  • Extraction Recovery: Tracks d18:1 sphingosine with >95% correlation due to identical lipophilicity.[1]

  • Ionization: Co-elutes or elutes in close proximity to d18:1, experiencing similar Electrospray Ionization (ESI) suppression/enhancement.[1]

  • Cost-Efficiency: Significantly less expensive than deuterated standards (e.g., d7-sphingosine) while offering sufficient accuracy for most biological matrices.[1]

Technical Profile: Fmoc-erythro-Sphingosine (The Derivatized Standard)[1]

Mechanism of Action: Fmoc-erythro-sphingosine is the product of reacting sphingosine with 9-fluorenylmethyl chloroformate (Fmoc-Cl).[1] The Fmoc group adds a bulky, hydrophobic, and fluorescent tag.

Primary Application:

  • HPLC-FLD (Fluorescence Detection): Used as an external standard to build calibration curves.[1]

  • Sensitivity Enhancement: In older MS systems, Fmoc-tagging can boost ionization efficiency by increasing surface activity, but this requires a derivatization workflow.[1]

Limitations as an Internal Standard:

  • Lack of Differentiation: Fmoc-erythro-sphingosine (d18:1) is isobaric to the derivatized endogenous analyte.[1] It cannot be used as an IS in the same sample unless it is isotopically labeled (e.g., Fmoc-d7-sphingosine).[1]

  • Reaction Blindness: If added after the derivatization step (as a "surrogate"), it fails to correct for the efficiency of the derivatization reaction—a major source of experimental error.[1]

Comparative Performance Analysis

The following table contrasts the utility of using C17-Sphingosine (in a direct or pre-derivatization workflow) versus relying on pre-derivatized Fmoc standards.

FeatureC17-Sphingosine (Analog IS)Fmoc-erythro-Sphingosine (Pre-labeled Std)
Role True Internal Standard (Process Control)External Calibrator / Retention Marker
Introduction Point Spiked into raw sample (Pre-Extraction)Spiked post-reaction or used in separate run
Error Correction Corrects for Extraction, Matrix, & ReactionCorrects for Instrument Drift only
Mass Spec Detection Distinct Mass (m/z 286.3 vs 300.[1]3)Isobaric to Analyte (m/z 522.[1]3)
Workflow Compatibility Direct LC-MS & Derivatized LC-MSHPLC-FLD & Derivatized LC-MS
Sensitivity (LOQ) 1–5 nM (Modern QQQ)0.1–1 nM (FLD/Enhanced MS)
Linearity

(Dynamic Range

)

(Limited by FLD saturation)
Experimental Protocols
Protocol A: High-Throughput LC-MS/MS (Recommended)

Using C17-Sphingosine to quantify endogenous Sphingosine (d18:1).[1]

  • Sample Prep: Aliquot 50 µL plasma/tissue homogenate.

  • IS Spike: Add 10 µL of C17-Sphingosine (1 µM in MeOH). Vortex 10s.

  • Extraction: Add 300 µL Methanol/Chloroform (2:1). Sonicate 5 min. Centrifuge 12,000 x g for 10 min.

  • Analysis: Inject supernatant directly into LC-MS/MS (C18 column).[1][3]

  • Quantification: Calculate Area Ratio:

    
    .
    
    • Note: Since C17-So behaves identically to C18-So, the ratio cancels out matrix suppression.[1]

Protocol B: High-Sensitivity Derivatization (Fmoc)

Using C17-Sphingosine as the precursor IS to validate the Fmoc reaction.[1]

  • Sample Prep: Aliquot 50 µL sample.

  • IS Spike: Add 10 µL of C17-Sphingosine . (Do NOT use Fmoc-Sphingosine here).[1]

  • Extraction: Perform lipid extraction (as above). Dry under

    
    .
    
  • Derivatization: Reconstitute in borate buffer (pH 8.5). Add Fmoc-Cl reagent.[1][4][5] Incubate 20 min at 40°C.

  • Clean-up: (Optional) Liquid-liquid extraction to remove excess Fmoc-Cl.[1]

  • Analysis: Inject to LC-MS or HPLC-FLD.

    • Result: You will detect Fmoc-C17-Sphingosine and Fmoc-C18-Sphingosine .[1]

    • Benefit: The conversion of C17 -> Fmoc-C17 acts as a quality control for the reaction efficiency.[1]

Workflow Visualization

The following diagrams illustrate why the C17-Sphingosine workflow ensures higher data integrity compared to using pre-labeled standards.

Sphingolipid_Workflowcluster_0Sample Preparationcluster_1Analysis PathsSampleBiological Sample(Endogenous d18:1)IS_SpikeAdd Internal Standard(C17-Sphingosine)Sample->IS_SpikeExtractLipid Extraction(MeOH/CHCl3)IS_Spike->ExtractDirectDirect LC-MS/MS(Detect d17:1 & d18:1)Extract->DirectMethod A(Standard)DerivFmoc Derivatization(Reacts amines)Extract->DerivMethod B(High Sensitivity)CorrectionCorrects for:- Extraction Loss- Matrix Effect- Reaction YieldDirect->CorrectionDeriv_ProdFmoc-Products(Fmoc-d17:1 & Fmoc-d18:1)Deriv->Deriv_ProdFLD_MSLC-FLD / Sensitive MSDeriv_Prod->FLD_MSFLD_MS->Correction

Caption: C17-Sphingosine is introduced early (Yellow Node), ensuring it undergoes every step the analyte does, providing robust error correction for both direct and derivatized methods.

References
  • LIPID MAPS® Lipidomics Gateway. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Retrieved from [Link][1]

  • Berdyshev, E. V., et al. (2005). Novo synthesis of sphingolipids in mammalian cells. Methods in Enzymology. (Contextualizes C17 usage).
  • Nielsen, M. M., et al. (2024). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. Retrieved from [Link][1]

TLC Analysis of Fmoc-erythro-sphingosine Coupling Efficiency

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: Publish Comparison Guide

A Comparative Technical Guide for Lipid Chemists

Executive Summary

For researchers synthesizing complex sphingolipids or building ceramide libraries, Fmoc-erythro-sphingosine is a critical, high-value building block. Its coupling efficiency—whether anchoring to a solid support (e.g., 2-Chlorotrityl resin) or conjugating with a fatty acid—dictates the yield and purity of downstream products.

While HPLC-MS offers definitive quantitation, it is often a bottleneck during iterative synthesis steps. Thin Layer Chromatography (TLC) remains the superior method for rapid, parallel monitoring of reaction progress, provided the specific physicochemical properties of the Fmoc-lipid conjugate are accounted for. This guide details the optimized TLC protocols, visualization logic, and a comparative analysis against instrumental alternatives.

The Challenge: Why Fmoc-Sphingosine is Unique

Unlike standard amino acids used in Solid Phase Peptide Synthesis (SPPS), Fmoc-erythro-sphingosine possesses a long hydrophobic alkyl chain (


) and a polar headgroup. This duality creates specific analytical challenges:
  • Solubility: It aggregates in standard polar mobile phases.

  • Detection: It lacks the strong chromophores of some aromatics (beyond the Fmoc group itself).

  • Steric Hindrance: The bulky Fmoc group combined with the lipid tail often leads to "streaking" on silica if the mobile phase acidity is not tuned.

Optimized TLC Protocol

This protocol is designed to monitor the disappearance of the starting material (Fmoc-sphingosine or the coupling partner) and the appearance of the product (Fmoc-Ceramide or Resin-bound species check).

Materials
  • Stationary Phase: Silica Gel 60

    
     aluminum or glass-backed plates.
    
  • Standard: Pure Fmoc-erythro-sphingosine (dissolved in

    
     at 1 mg/mL).
    
Mobile Phase Systems

Select the system based on the reaction stage:

SystemComposition (v/v)Target ApplicationExpected

(Fmoc-Sph)
System A (Standard)

/

(95:5)
General purity check; Separation from non-polar byproducts.~0.4 – 0.5
System B (Polar)

/

/

(90:10:1)
Resolution of free amine vs. Fmoc-protected species.~0.7 – 0.8
System C (Non-Polar) Toluene / EtOAc (3:1)Separation from fulvene byproducts after deprotection.~0.3
Visualization Workflow

Because Fmoc-sphingosine is a "chimeric" molecule (aromatic head, lipid tail), a multi-modal visualization strategy is required for validation.

  • UV Lamp (254 nm):

    • Observation: Dark purple spots on a green fluorescent background.

    • Mechanism:[1][2] The Fluorenyl (Fmoc) group quenches silica fluorescence.

    • Limit: Only detects Fmoc-bearing species.

  • Ninhydrin Stain (The Negative Control):

    • Protocol: Dip, heat to 110°C.

    • Observation:Colorless for intact Fmoc-sphingosine.

    • Significance: If the spot turns red/purple , the Fmoc group has fallen off (premature deprotection) or free amine starting material remains.

  • Phosphomolybdic Acid (PMA) or CAM Stain:

    • Protocol: Dip, heat to 150°C until charred.

    • Observation: Dark blue/black spots.

    • Mechanism:[1][2] Oxidizes the lipid alkene/tail.

    • Significance: Confirms the presence of the sphingoid base regardless of protecting groups.

Comparative Analysis: TLC vs. Alternatives

How does TLC stack up against instrumental methods for monitoring coupling efficiency?

Table 1: Methodological Comparison
FeatureTLC (Optimized) HPLC-MS (LC-MS/MS) Colorimetric (Kaiser Test)
Primary Utility Rapid "Go/No-Go" decision during reaction.Final purity confirmation & structural ID.Solid-phase coupling completion check.
Time-to-Result 5–10 minutes (Parallel).30–60 mins (Sequential).5–10 minutes.
Sensitivity Moderate (~1-5 µg).High (pg to ng range).Moderate (Qualitative).
Cost per Run < $1.00$20 - $50 (Solvents + Column life).< $1.00
Fmoc Specificity High (via UV 254nm).High (via Mass detection).[3]None (Detects free amines only).
Lipid Tail Detection High (via PMA/Charring).High (via Ionization).None.
Blind Spots Co-elution of stereoisomers.Matrix effects / Ion suppression.False negatives due to steric hindrance (common in lipids).
Expert Insight: The "False Negative" Trap
  • The Trap: In solid-phase synthesis, researchers often rely solely on the Kaiser test (ninhydrin) to check if coupling is complete.

  • The Reality: The long chain of sphingosine can sterically hide unreacted amines inside the resin pores, giving a "false passed" (colorless) Kaiser test.

  • The Solution: Use TLC on the supernatant. If you see significant Fmoc-sphingosine remaining in the solution after the calculated reaction time, the coupling efficiency is low, regardless of what the resin test says.

Experimental Workflow: Measuring Efficiency

This workflow describes monitoring the coupling of Fmoc-sphingosine to a solid support (e.g., Trityl-OH resin).

G Start Start: Coupling Reaction (Fmoc-Sph + Resin) Sample Aliquot Supernatant (Reaction Solution) Start->Sample Spot Spot on Silica Plate (Lane 1: Std, Lane 2: Rxn) Sample->Spot Elute Elute in CHCl3/MeOH (95:5) Spot->Elute Dry Dry Plate (Air/Heat) Elute->Dry VisUV Visualize UV (254nm) Dry->VisUV HeavySpot Heavy Fmoc Spot in Rxn Lane VisUV->HeavySpot High Intensity FaintSpot Faint/No Spot in Rxn Lane VisUV->FaintSpot Low Intensity Action1 Coupling Incomplete Extend Time or Add Reagents HeavySpot->Action1 Action2 Coupling Efficient Proceed to Wash/Capping FaintSpot->Action2

Caption: Decision tree for monitoring the consumption of Fmoc-sphingosine from the reaction supernatant.

Step-by-Step Protocol
  • Preparation: Dissolve 2 mg of pure Fmoc-erythro-sphingosine in 1 mL DCM (Standard).

  • Sampling: Remove 10 µL of the reaction supernatant. Spot this alongside 10 µL of the Standard on a Silica Gel 60

    
     plate.
    
  • Development:

    • Place plate in a chamber pre-saturated with Chloroform/Methanol (95:5) .

    • Allow solvent front to travel 80% of the plate height.

  • Analysis (UV):

    • Examine under 254 nm light.

    • Interpretation: The Standard will show a distinct dark spot at

      
      .
      
    • Efficiency Calculation: Visually compare the intensity of the Reaction spot (

      
      ) to the Standard (
      
      
      
      ).
      • If

        
        : 0% Coupling (Reaction failed).
        
      • If

        
        : >95% Coupling (Success).
        
  • Confirmation (PMA):

    • Dip the plate in 5% Phosphomolybdic acid in ethanol. Heat at 150°C.

    • Ensure no new spots (side products) have appeared at different

      
       values.
      

Troubleshooting & Optimization

Issue: "Streaking" or Tailing Spots

  • Cause: The free hydroxyl group on sphingosine interacts strongly with silica silanols, or the solvent is too acidic.

  • Fix: Add 0.1% Triethylamine (TEA) to the mobile phase to neutralize silica acidity. Note: This may quench Fmoc fluorescence slightly; rely on PMA staining if this occurs.

Issue: Double Spots

  • Cause: Isomerization. The "erythro" configuration can isomerize to "threo" under basic conditions (e.g., prolonged exposure to base during coupling).

  • Fix: If two spots appear close together (

    
     difference < 0.05), switch to HPLC-MS to quantify the diastereomeric ratio. TLC cannot resolve this reliably.
    

Issue: Spot remains at baseline

  • Cause: Product precipitation or formation of highly polar aggregates.

  • Fix: Switch to System B (CHCl3/MeOH/AcOH). The acetic acid helps break up hydrogen bonding networks common in sphingolipids.

References

  • Sphingolipid Extraction and Analysis by Thin-Layer Chromatography. Methods in Enzymology, Vol 312.[4]

    • Source:

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach.Oxford University Press.

    • Context: Protocols for monitoring Fmoc coupling and diagnosing difficult sequences.
    • Source:

  • Analysis of Sphingolipids by Liquid Chromatography-Mass Spectrometry.Lipid MAPS Consortium.

    • Context: Comparison of sensitivity between TLC and LC-MS for sphingoid bases.
    • Source:

  • Reaction Monitoring in Solid-Phase Synthesis.Journal of Peptide Science.

    • Context: Limitations of colorimetric tests (Kaiser) for sterically hindered amines.
    • Source:

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.